INH14
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZNJSFVOOZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
INH14: A Deep Dive into its Mechanism of Action in the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small-molecule inhibitor INH14 and its targeted mechanism of action within the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document details the molecular interactions, quantitative efficacy, and the experimental basis for our current understanding of this compound as a potent anti-inflammatory and potential anti-cancer agent.
Core Mechanism of Action: Targeting the IKK Complex
This compound, chemically identified as N-(4-Ethylphenyl)-N′-phenylurea, functions as a direct inhibitor of the IκB kinase (IKK) complex, a central node in NF-κB signaling.[1][2][3][4][5] Specifically, this compound targets the catalytic subunits IKKα and IKKβ, which are essential for the activation of both the canonical and noncanonical NF-κB pathways.[1][2]
Studies have demonstrated that this compound's point of intervention lies downstream of the TAK1/TAB1 complex.[1][2] This indicates that this compound does not interfere with the upstream signaling events that lead to the activation of TAK1, but rather directly curtails the subsequent phosphorylation events mediated by the IKK complex. By inhibiting IKKα and IKKβ, this compound prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the primary inhibitor of NF-κB.[1][2] This stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and survival genes.
The inhibitory action of this compound on the IKK complex has been shown to be effective in various inflammatory contexts, including those mediated by Toll-like receptor 2 (TLR2), TLR4, TNF-R, and IL-1R.[1][2]
Quantitative Efficacy of this compound
The potency of this compound as an IKK inhibitor has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate a stronger inhibition of IKKβ over IKKα.
| Target | IC50 (μM) |
| IKKα | 8.97 |
| IKKβ | 3.59 |
Table 1: In vitro inhibitory activity of this compound against IKKα and IKKβ.[1][2]
In vivo studies have further substantiated the anti-inflammatory effects of this compound. Intraperitoneal administration of this compound in a mouse model of lipopeptide-induced inflammation resulted in a significant reduction of the pro-inflammatory cytokine TNFα.[2][3]
| Treatment | Dosage | Effect |
| This compound | 5 µg/g | Decreased TNFα production |
Table 2: In vivo anti-inflammatory effect of this compound in a mouse model.[3]
Furthermore, this compound has demonstrated anti-cancer properties by reducing the constitutive NF-κB activity in ovarian cancer cells, which in turn diminishes their wound-closing ability.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
Caption: Workflow for determining the IC50 of this compound via a kinase assay.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for the principal assays.
In Vitro IKK Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of IKKα and IKKβ in the presence of this compound to determine its inhibitory potency.
Materials:
-
Recombinant human IKKα or IKKβ enzyme
-
ATP
-
Substrate peptide (e.g., IKKtide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white-walled assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the respective IKK enzyme (e.g., 15 ng of IKKα or 20 ng of IKKβ per reaction) and its substrate peptide in kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.
-
ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial ADP concentration.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Immunoblotting for IκBα Degradation
This technique is used to visually assess the effect of this compound on the degradation of IκBα in cell-based models.
Materials:
-
HEK293-TLR2 or other suitable cell lines
-
Lipopeptide (TLR2 ligand) or other appropriate stimulus
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against IκBα and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a TLR2 ligand (e.g., lipopeptide) to induce NF-κB activation.
-
Cell Lysis: After the desired stimulation time, wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against IκBα overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of IκBα. A decrease in the IκBα band intensity in stimulated, vehicle-treated cells indicates its degradation. The presence of the IκBα band in this compound-treated cells, despite stimulation, demonstrates the inhibitory effect of this compound on IκBα degradation. The loading control is used to ensure equal protein loading across all lanes.
Conclusion
This compound is a well-characterized inhibitor of the NF-κB pathway with a clear mechanism of action centered on the direct inhibition of the IKKα and IKKβ kinases. Its ability to prevent IκBα degradation and subsequent NF-κB activation has been demonstrated through robust in vitro and in vivo studies. The quantitative data on its efficacy and the detailed experimental protocols provide a solid foundation for its further investigation and potential development as a therapeutic agent for inflammatory diseases and certain types of cancer. The continued exploration of this compound and its derivatives could lead to the development of more potent and selective IKK inhibitors.
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IκB/IKK | TargetMol [targetmol.com]
- 5. universalbiologicals.com [universalbiologicals.com]
Unveiling the Molecular Targets of INH14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INH14, a small-molecule urea derivative, has emerged as a potent inhibitor of inflammatory signaling pathways. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented, and the intricate signaling pathways it modulates are visualized. This document is intended to serve as a core resource for researchers in pharmacology, immunology, and oncology who are investigating the therapeutic potential of IKK inhibitors.
Core Biological Targets: IKKα and IKKβ
The primary biological targets of this compound have been identified as the IκB kinase (IKK) alpha (IKKα) and IκB kinase beta (IKKβ) . These two kinases are central components of the IKK complex, which plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound exhibits a dose-dependent inhibitory effect on the catalytic activity of both IKKα and IKKβ.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against IKKα and IKKβ has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (μM) |
| IKKα | 8.97[1] |
| IKKβ | 3.59[1] |
Modulated Signaling Pathways
This compound attenuates inflammatory responses by inhibiting signaling pathways that converge on the IKK complex. These include pathways initiated by Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R). By inhibiting IKKα and IKKβ, this compound effectively blocks the downstream activation of NF-κB.
TLR2/4, IL-1R, and TNF-R Signaling to NF-κB
The signaling cascades initiated by TLR2/4, IL-1R, and TNF-R, although originating from distinct receptor-ligand interactions, all lead to the activation of the IKK complex. The subsequent phosphorylation of the inhibitor of κB (IκBα) by IKK marks it for ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p50/p65), allowing their translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Experimental Protocols
The identification and characterization of this compound's biological targets were achieved through a series of key experiments. Detailed methodologies are provided below.
IKKα/β Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of IKKα and IKKβ.
-
Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of this compound indicates inhibition of the kinase.
-
Materials:
-
Recombinant human IKKα and IKKβ (Promega)
-
IKK substrate peptide
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
96-well white, flat-bottom plates
-
-
Protocol:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add 5 µL of the IKK enzyme (15 ng of IKKα or 20 ng of IKKβ per reaction).
-
Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Add 2.5 µL of a mixture of the IKK substrate peptide (0.2 ng/µL) and ATP (50 µM for IKKα, 25 µM for IKKβ) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
NF-κB Reporter Assay in HEK293-TLR2 Cells
This cell-based assay determines the ability of this compound to inhibit TLR2-mediated NF-κB activation.
-
Assay Principle: HEK293 cells stably expressing TLR2 are co-transfected with a luciferase reporter plasmid under the control of an NF-κB response element and a constitutively active Renilla luciferase plasmid for normalization. Inhibition of NF-κB activation by this compound results in a decrease in firefly luciferase activity.
-
Materials:
-
HEK293-TLR2 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
NF-κB-luciferase reporter plasmid
-
Renilla luciferase plasmid
-
Transfection reagent (e.g., FuGENE 6, Promega)
-
Pam3CSK4 (TLR2 ligand)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
-
Protocol:
-
Seed HEK293-TLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Co-transfect the cells with the NF-κB-luciferase and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) and incubate for 1 hour.
-
Stimulate the cells with Pam3CSK4 (100 ng/mL) for 6 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of NF-κB activation for each this compound concentration.
-
IκBα Degradation Western Blot
This assay visualizes the effect of this compound on the degradation of IκBα, a key step in NF-κB activation.
-
Assay Principle: Cells are treated with a TLR ligand to induce IκBα degradation. The presence of this compound is expected to inhibit this degradation, resulting in higher levels of IκBα detectable by Western blot.
-
Materials:
-
HEK293-TLR2 cells or other relevant cell lines (e.g., SKOV3)
-
Pam3CSK4
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Wound Healing Assay with Ovarian Cancer Cells
This assay assesses the effect of this compound on the migratory capacity of cancer cells, a process often regulated by NF-κB.
-
Assay Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time. Inhibition of NF-κB by this compound is expected to reduce cell migration.
-
Materials:
-
SKOV3 ovarian cancer cells
-
Complete growth medium and low-serum medium
-
24-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
-
-
Protocol:
-
Seed SKOV3 cells in a 24-well plate and grow to a confluent monolayer.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing different concentrations of this compound or vehicle (DMSO).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width or area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure and compare the migration rates between treated and untreated cells.
-
Experimental Workflow and Logic
The identification of IKKα and IKKβ as the targets of this compound followed a logical and systematic experimental workflow.
Conclusion
This compound is a direct inhibitor of IKKα and IKKβ, key kinases in the NF-κB signaling pathway. By targeting these central regulators, this compound effectively attenuates inflammatory signaling initiated by multiple receptors, including TLRs, TNF-R, and IL-1R. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its analogs as potential therapeutic agents for inflammatory diseases and cancer. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings.
References
INH14: A Technical Guide to a Novel IKKα/β-Dependent TLR Inflammatory Response Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of INH14, a small-molecule urea derivative identified as a potent inhibitor of the Toll-like receptor (TLR) mediated inflammatory response. This document consolidates the current understanding of this compound's mechanism of action, its effects on key signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.
Introduction to this compound
This compound, with the chemical name N-(4-Ethylphenyl)-N'-phenylurea, is a fragment-like compound that has demonstrated significant anti-inflammatory properties.[1][2] It acts by inhibiting the inflammatory pathways associated with Toll-like Receptor 2 (TLR2), TLR4, TNF-Receptor (TNF-R), and IL-1 Receptor (IL-1R).[1][2] Toll-like receptors are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggering inflammatory responses.[2] The dysregulation of these pathways is implicated in a wide range of inflammatory diseases, making them a key target for therapeutic intervention. This compound represents a promising starting point for the development of novel anti-inflammatory drugs.[1][2]
Mechanism of Action
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the direct inhibition of I-kappa B kinases (IKKs), specifically IKKα and IKKβ.[1][2][3] These kinases are central to the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a master regulator of inflammation.[3]
In the canonical TLR signaling cascade, the activation of TLRs leads to the recruitment of adaptor proteins and the subsequent activation of the TAK1/TAB1 complex. This complex then phosphorylates and activates the IKK complex (composed of IKKα, IKKβ, and NEMO). The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound intervenes in this pathway by targeting IKKα and IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[1][2] This action effectively blocks the activation of NF-κB and reduces the production of inflammatory cytokines like TNFα.[1][2]
Figure 1: this compound Mechanism of Action in the TLR Signaling Pathway.
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified in various assays. The data highlights its potency against its primary targets, IKKα and IKKβ, and its effectiveness in cellular models of inflammation.
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | IKKα Kinase Activity | 8.97 µM | [1],[2] |
| IC₅₀ | IKKβ Kinase Activity | 3.59 µM | [1],[2] |
| IC₅₀ | TLR2-mediated NF-κB Activation (HEK293 cells) | 4.127 µM | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
This assay quantifies the activity of the NF-κB transcription factor in response to a TLR ligand and the effect of this compound.
-
Cell Culture: HEK293 cells stably expressing TLR2 (HEK293-TLR2) are cultured under standard conditions.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An NF-κB-dependent firefly luciferase reporter plasmid (e.g., Elam.luc).
-
A constitutively active Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Treatment: Transfected cells are pre-incubated with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a TLR2 ligand, such as Pam3CSK4 (P3), to activate the NF-κB pathway.
-
Lysis and Luminescence Measurement: After an incubation period (e.g., 6-8 hours), cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The dose-dependent inhibition by this compound is plotted to calculate the IC₅₀ value.
This assay directly measures the inhibitory effect of this compound on the catalytic activity of purified IKKα and IKKβ.
-
Reaction Setup: A reaction mixture is prepared containing a specific kinase buffer, a peptide substrate for IKK, and ATP.
-
Enzyme and Inhibitor: Purified recombinant IKKα or IKKβ enzyme is added to the reaction mixture. For test samples, varying concentrations of this compound are included. Control samples receive a vehicle.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the solution.
-
Data Analysis: The kinase activity in the presence of this compound is compared to the vehicle control. The results are used to generate a dose-response curve and calculate the IC₅₀ for each kinase.
This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Cell Plating: Primary human monocytes or other relevant cell lines are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for an extended period (e.g., overnight).
-
Viability Assessment: A cell viability reagent, such as CCK-8, is added to each well. This reagent contains a tetrazolium salt that is reduced by dehydrogenases in viable cells to a colored formazan product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The absorbance values from this compound-treated cells are compared to those of the vehicle-treated cells to determine if the compound affects cell viability at the tested concentrations.[2]
Figure 2: Experimental Workflow for Characterization of this compound.
In Vivo Studies and Future Directions
In vivo experiments have shown that this compound can decrease TNFα production following lipopeptide-induced inflammation, confirming its anti-inflammatory activity in a whole-organism context.[1][2] Furthermore, studies in ovarian cancer cells, which often exhibit constitutive NF-κB activity, demonstrated that this compound could reduce this activity and impair the cells' wound-closing ability.[1][2]
These findings establish this compound as a valuable chemical scaffold and a promising lead compound. Future research and optimization of the this compound structure could lead to the development of more potent and selective IKK inhibitors for use as therapeutic agents against a variety of inflammatory diseases and certain types of cancer.[1][2]
References
- 1. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
INH14: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH14, chemically known as N-(4-Ethylphenyl)-N'-phenylurea, is a small-molecule compound that has emerged as a significant inhibitor of the I-kappa-B kinase (IKK) pathway. This pathway plays a crucial role in regulating the inflammatory response through the activation of the nuclear factor-kappa B (NF-κB) transcription factor. By targeting the IKKα and IKKβ kinases, this compound effectively modulates downstream inflammatory signaling, making it a compound of interest for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(4-ethylphenyl)-3-phenylurea | N/A |
| Synonyms | This compound, N-(4-Ethylphenyl)-N'-phenylurea | N/A |
| Molecular Formula | C15H16N2O | (1) |
| Molecular Weight | 240.30 g/mol | (1) |
| CAS Number | 200134-22-1 | (2) |
| SMILES | CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | (1) |
| InChI | InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | (1) |
| Predicted XlogP | 3.8 | (1) |
| Solubility | DMSO: ≥ 125 mg/mL (520.18 mM)Water: < 0.1 mg/mL (insoluble) | [3](4) |
Biological Activity and Mechanism of Action
This compound functions as a potent inhibitor of the IKKα and IKKβ kinases, which are central components of the canonical and non-canonical NF-κB signaling pathways. These pathways are activated by various stimuli, including toll-like receptor (TLR) ligands, tumor necrosis factor-alpha (TNF-α), and interleukin-1 (IL-1). The activation of IKKα and IKKβ leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This event unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This compound's inhibitory action on IKKα and IKKβ prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and attenuating the inflammatory response.
The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target | IC50 (μM) | Source |
| IKKα | 8.97 | |
| IKKβ | 3.59 |
In cellular and in vivo models, this compound has been shown to decrease the degradation of IκBα in cells activated by TLR ligands and reduce the production of TNF-α in response to lipopeptide-induced inflammation. Furthermore, treatment with this compound has been demonstrated to reduce the constitutive NF-κB activity in ovarian cancer cells, leading to a decrease in their wound-closing ability.
Signaling Pathway of this compound Action
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
IKKα/β Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of this compound on IKKα and IKKβ.
Caption: Workflow for the ADP-Glo™ Kinase Assay to determine IC50 values.
-
Prepare Reagents :
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Prepare the kinase reaction buffer containing the IKK enzyme (IKKα or IKKβ), the appropriate substrate (e.g., a peptide substrate for IKK), and ATP.
-
-
Kinase Reaction :
-
In a 384-well plate, add 5 µL of the kinase reaction buffer to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection :
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measurement and Analysis :
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Immunoblotting for IκBα Degradation
This protocol outlines the steps to assess the effect of this compound on IκBα degradation in cells stimulated with a TLR ligand.
-
Cell Culture and Treatment :
-
Seed cells (e.g., HEK293-TLR2 or primary monocytes) in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TLR ligand (e.g., a lipopeptide for TLR2) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting :
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of IκBα in each sample. A decrease in the IκBα band intensity in stimulated cells compared to unstimulated cells indicates degradation, and the rescue of this band in this compound-treated cells demonstrates its inhibitory effect.
-
Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxicity of this compound on cells.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay :
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type.
-
-
Measurement :
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Conclusion
This compound is a promising small-molecule inhibitor of IKKα and IKKβ with demonstrated efficacy in cellular and in vivo models of inflammation. Its well-defined mechanism of action and biological activity make it a valuable tool for researchers studying NF-κB signaling and a potential starting point for the development of new therapeutic agents for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and similar compounds.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Ethylphenyl)-N'-phenylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the urea derivative, N-(4-Ethylphenyl)-N'-phenylurea. This document details a probable synthetic route, outlines key characterization methodologies, and presents expected physicochemical and spectroscopic properties. Due to a lack of publicly available experimental data for this specific compound, the characterization data presented herein is based on established knowledge of closely related analogs and predictive models. This guide serves as a foundational resource for researchers interested in the synthesis and study of this and similar N,N'-diarylurea compounds.
Introduction
N,N'-diarylureas represent a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals. Their utility stems from the urea moiety's ability to form stable hydrogen bonds, enabling these molecules to interact with biological targets and self-assemble into ordered structures. The compound of focus, N-(4-Ethylphenyl)-N'-phenylurea, is an asymmetrical diarylurea whose potential biological activities and material properties remain an area of active research. This guide provides a detailed protocol for its synthesis and a comprehensive plan for its characterization.
Synthesis of N-(4-Ethylphenyl)-N'-phenylurea
The most direct and widely employed method for the synthesis of unsymmetrical N,N'-diarylureas is the nucleophilic addition of an amine to an isocyanate. In the case of N-(4-Ethylphenyl)-N'-phenylurea, this involves the reaction of 4-ethylaniline with phenyl isocyanate.
Reaction Scheme:
Figure 1: Synthesis of N-(4-Ethylphenyl)-N'-phenylurea.
Experimental Protocol: Synthesis
Materials:
-
4-Ethylaniline (1.0 eq)
-
Phenyl isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if reflux is required)
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-ethylaniline (1.0 eq) in a suitable volume of anhydrous solvent (e.g., THF or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirring solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
For reactions that are sluggish at room temperature, the mixture can be gently heated to reflux until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure N-(4-Ethylphenyl)-N'-phenylurea.
Characterization of N-(4-Ethylphenyl)-N'-phenylurea
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Physicochemical and Spectroscopic Data
The following table summarizes the key identifiers and predicted or analogous spectral data for N-(4-Ethylphenyl)-N'-phenylurea.
| Property | Value |
| IUPAC Name | 1-(4-Ethylphenyl)-3-phenylurea |
| CAS Number | 200134-22-1 |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| Melting Point | Not experimentally determined. |
| Appearance | Expected to be a white to off-white solid. |
| ¹H NMR (Predicted) | See detailed breakdown below. |
| ¹³C NMR (Predicted) | See detailed breakdown below. |
| IR (Analogous) | See detailed breakdown below. |
| Mass Spec (EI) | M⁺ peak expected at m/z 240. |
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
-
δ 1.20-1.30 (t, 3H): -CH₃ of the ethyl group.
-
δ 2.60-2.70 (q, 2H): -CH₂ of the ethyl group.
-
δ 6.80-7.60 (m, 9H): Aromatic protons.
-
δ 8.50-9.50 (br s, 2H): -NH protons of the urea linkage.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
-
δ 15.0-16.0: -CH₃ of the ethyl group.
-
δ 28.0-29.0: -CH₂ of the ethyl group.
-
δ 118.0-140.0: Aromatic carbons.
-
δ ~155.0: Carbonyl carbon of the urea.
Analogous IR Data (KBr, cm⁻¹):
-
3300-3400: N-H stretching vibrations.
-
3000-3100: Aromatic C-H stretching.
-
2850-2970: Aliphatic C-H stretching.
-
~1630-1660: C=O stretching (Amide I band).
-
~1550-1590: N-H bending and C-N stretching (Amide II band).
-
~1440-1600: Aromatic C=C stretching.
Characterization Workflow
Discovery and Initial Screening of INH14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial screening of INH14, a novel and potent small-molecule inhibitor of the c-MET receptor tyrosine kinase. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational data and methodologies related to this compound.
Introduction
Hepatocyte growth factor (HGF) and its receptor, c-MET, play a crucial role in cell proliferation, migration, and differentiation. Dysregulation of the HGF/c-MET signaling pathway is implicated in the pathogenesis and progression of various human cancers, making it a key target for therapeutic intervention. This compound was developed as a selective inhibitor of c-MET to address this oncogenic signaling. This document details the initial discovery, synthesis, and biological evaluation of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The initial screening of this compound involved assessing its inhibitory activity against the c-MET kinase and its anti-proliferative effects on human cancer cell lines. The quantitative data from these assays are summarized below.
| Compound | c-MET Kinase IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| This compound | 2.1 | HT-29 (colorectal carcinoma) | 0.05 |
| This compound | MKN-45 (gastric carcinoma) | 0.019 |
Experimental Protocols
The following are the key experimental methodologies employed in the initial screening of this compound.
c-MET Kinase Assay
This assay was performed to determine the direct inhibitory effect of this compound on c-MET kinase activity. A time-resolved fluorescence resonance energy transfer (TR-FRET) methodology was utilized.
Protocol:
-
A reaction mixture containing c-MET enzyme, a poly-Glu-Tyr (4:1) peptide substrate, and ATP was prepared in a kinase reaction buffer.
-
This compound was added to the reaction mixture at varying concentrations.
-
The reaction was incubated at room temperature to allow for kinase-mediated phosphorylation of the substrate.
-
A solution containing a europium-labeled anti-phosphotyrosine antibody was added to the mixture.
-
The TR-FRET signal was measured, which is proportional to the extent of substrate phosphorylation.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
HT-29 and MKN-45 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with various concentrations of this compound and incubated for 72 hours.
-
MTT solution was added to each well, and the plates were incubated for an additional 4 hours, allowing for the formation of formazan crystals by viable cells.
-
The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
Western Blot Analysis
Western blotting was used to assess the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins, AKT and ERK1/2.
Protocol:
-
Cancer cells were treated with this compound for a specified period.
-
Total cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies specific for phosphorylated c-MET (p-c-MET), total c-MET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams illustrate the key signaling pathways, the experimental workflow for this compound screening, and the logical design process.
A Technical Guide to the Role of INH14 in the Inhibition of IκBα Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule INH14 and its mechanism of action in preventing the degradation of IκBα (Inhibitor of nuclear factor kappa B alpha). By directly targeting the IκB kinase (IKK) complex, this compound serves as a potent inhibitor of the canonical NF-κB signaling pathway, a critical regulator of inflammation. This guide details the underlying signaling cascade, presents quantitative data on this compound's inhibitory activity, outlines key experimental protocols, and provides visual diagrams to elucidate the molecular interactions and experimental workflows.
The NF-κB Signaling Pathway and the Critical Role of IκBα
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammatory and immune responses.[1] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through a non-covalent interaction with a family of inhibitory proteins, most notably IκBα.[2] The activation of the canonical NF-κB pathway is a tightly regulated process initiated by a wide array of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) that activate Toll-like receptors (TLRs).[1][3][4]
This signaling cascade converges on the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[5][6] The activated IKK complex then phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[6][7] This phosphorylation event acts as a recognition signal for the E3 ubiquitin ligase complex, SCFβ-TrCP, which polyubiquitinates IκBα.[8] The polyubiquitinated IκBα is subsequently targeted for rapid degradation by the 26S proteasome.[5][8][9]
The degradation of IκBα is the pivotal step in NF-κB activation. It unmasks a nuclear localization sequence (NLS) on the NF-κB protein, allowing the now-active transcription factor to translocate into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the expression of hundreds of genes involved in inflammation, immunity, and cell survival.[3]
Mechanism of Action: this compound as a Direct IKK Inhibitor
This compound, chemically identified as N-(4-Ethylphenyl)-N′-phenylurea, is a small-molecule compound that has been identified as an inhibitor of inflammatory pathways, including those mediated by TLR2, TLR4, TNF-R, and IL-1R.[10][11] Research has pinpointed its molecular target downstream of the TAK1/TAB1 complex, focusing on the IKK signalosome.[10][11][12]
This compound functions by directly inhibiting the catalytic activity of both IKKα and IKKβ.[10][11][13] By binding to these kinases, this compound prevents the phosphorylation of IκBα. Consequently, IκBα is not marked for ubiquitination and subsequent proteasomal degradation.[10] This action effectively stabilizes the IκBα/NF-κB complex, sequestering NF-κB in the cytoplasm and preventing its nuclear translocation. The ultimate result is the attenuation of NF-κB-dependent gene transcription and a reduction in the inflammatory response.[10][11] Immunoblot assays have confirmed that treatment with this compound significantly reduces IκBα degradation in cells stimulated with a TLR2 ligand.[10][11][12]
Quantitative Data on this compound Activity
The inhibitory potential of this compound has been quantified through both in vitro enzymatic assays and in vivo studies. The data highlights its efficacy in targeting the IKK kinases and reducing inflammation.
Table 1: In Vitro Inhibitory Activity of this compound against IKK Subunits
| Target Kinase | IC50 Value | Description |
| IKKα | 8.97 μM | The half maximal inhibitory concentration of this compound against the IKKα kinase subunit.[10][11][12] |
| IKKβ | 3.59 μM | The half maximal inhibitory concentration of this compound against the IKKβ kinase subunit, indicating higher potency.[10][11][12] |
Table 2: In Vivo Anti-Inflammatory Effect of this compound
| Treatment Group | Serum TNFα Level (pg/mL) | Experimental Condition |
| Vehicle Control | 231.1 ± 21.3 | Mice treated with vehicle control and stimulated with a lipopeptide to induce inflammation.[10] |
| This compound-Treated | 115.8 ± 30.61 | Mice pre-treated with this compound (5 μg/g) prior to lipopeptide stimulation, showing a significant decrease in TNFα production.[10] |
Experimental Protocols
The following sections detail the methodologies employed to characterize the function of this compound.
Human Embryonic Kidney 293 (HEK293) cells, specifically a line stably expressing TLR2 (HEK293-TLR2), were utilized for cellular assays.[10] The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 0.5% (v/v) ciprofloxacin.[10] For experiments, cells were pre-treated with this compound (at specified concentrations, e.g., 25 μM) or a vehicle control for 1 hour before being stimulated with a TLR2 ligand like Pam3CSK4 (P3) to activate the NF-κB pathway.[10]
This protocol was used to visually assess the levels of IκBα protein, providing direct evidence of this compound's inhibitory effect on its degradation.
Direct inhibition of IKKα and IKKβ by this compound was quantified using a cell-free enzymatic assay to determine the IC50 values.
To confirm the anti-inflammatory efficacy of this compound in vivo, a lipopeptide-induced inflammation model in mice was used.[10] Mice were pre-treated via intraperitoneal (ip) injection with either this compound (5 μg/g) or a vehicle control (DMSO/NaCl) for 1 hour.[10][14] Subsequently, inflammation was induced by an ip injection of the TLR2 ligand Pam2CSK4 (P2) at 2.5 μg/g.[14] Blood samples were collected at baseline (0 hours) and 2 hours post-injection. Serum levels of the pro-inflammatory cytokine TNFα were then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the effect of this compound.[10][14]
Conclusion and Future Directions
The collective evidence demonstrates that this compound is a direct, dual inhibitor of the IKKα and IKKβ kinases.[10][11] Its mechanism of action is centered on preventing the phosphorylation and subsequent proteasomal degradation of IκBα, thereby locking the transcription factor NF-κB in an inactive, cytoplasm-sequestered state. This inhibition of the canonical NF-κB pathway has been shown to translate to significant anti-inflammatory effects both in cellular models and in vivo.[10] The data establishes this compound as a valuable chemical probe for studying NF-κB signaling and a promising lead compound for the development of novel anti-inflammatory therapeutics.[10][11] Further optimization of the this compound scaffold could lead to the generation of more potent and selective IKK inhibitors for clinical applications in a range of inflammatory diseases and cancers.[10][11]
References
- 1. d-nb.info [d-nb.info]
- 2. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Inhibition of IκB Kinase by Vaccinia Virus Virulence Factor B14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 9. embopress.org [embopress.org]
- 10. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
INH14: A Potent Inhibitor of TNFα Production via IKKα/β-Dependent NF-κB Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small-molecule urea derivative, INH14, and its significant impact on the production of Tumor Necrosis Factor-alpha (TNFα), a critical cytokine in inflammatory processes. We will delve into the quantitative data demonstrating its efficacy, the detailed molecular mechanism of action, and the experimental protocols utilized to elucidate its function.
Introduction
This compound, chemically known as N-(4-Ethylphenyl)‐N′-phenylurea, has emerged as a promising fragment-like compound for the development of anti-inflammatory therapeutics.[1][2] It effectively suppresses inflammatory responses mediated by various pathways, including Toll-like receptor 2 (TLR2), TLR4, TNF-receptor (TNF-R), and Interleukin-1 receptor (IL-1R).[1][2] A primary outcome of its activity is the potent reduction of TNFα, a master regulator of inflammation implicated in a wide range of diseases.[1][3][4] This document synthesizes the current understanding of this compound's function, focusing on its targeted inhibition of the IKKα/β kinases within the NF-κB signaling cascade.
Quantitative Data on TNFα Inhibition by this compound
The inhibitory effect of this compound on TNFα production has been quantified across various models, including in vitro cell cultures and in vivo studies. The data consistently demonstrates a significant reduction in TNFα levels upon treatment with this compound.
Table 1: Effect of this compound on TNFα Production in Mouse Macrophages
| Stimulant | Control Group TNFα (pg/mL) | This compound-Treated Group TNFα (pg/mL) | Source |
| P3 (TLR2 Ligand) | 837 ± 30.28 | 496.6 ± 50.69 | [1] |
| LPS (TLR4 Ligand) | 1411 ± 214.3 | 892.8 ± 84.71 | [1] |
Table 2: Relative Reduction of TNFα in Human Monocytes by this compound
| Stimulant | TNFα Production (% of Control) | Source |
| P3 (TLR2 Ligand) | 60.43% | [1] |
| LPS (TLR4 Ligand) | 72.62% | [1] |
| IL-1 | 73.30% | [1] |
Table 3: In Vivo Efficacy of this compound in Mice
| Condition | Control Group TNFα (pg/mL) | This compound-Treated Group TNFα (pg/mL) | Source |
| Lipopeptide-Induced Inflammation | 231.1 ± 21.3 | 115.8 ± 30.61 | [1] |
Table 4: this compound Kinase Inhibition Specificity
| Target Kinase | IC50 | Source |
| IKKα | 8.97 μM | [1][2] |
| IKKβ | 3.59 μM | [1][2] |
Mechanism of Action: Targeting the IKK Complex
This compound exerts its anti-inflammatory effects by directly targeting the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression, including that of TNFα.[5][6]
Studies have shown that this compound's target lies downstream of the TAK1/TAB1 complex.[1][2] Specifically, this compound inhibits the kinase activity of both IKKα and IKKβ.[1][2] The IKK complex is responsible for phosphorylating the inhibitor of κB alpha (IκBα). This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome.
Once IκBα is degraded, the Nuclear Factor-kappa B (NF-κB) transcription factor is released and translocates to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, thereby initiating their transcription. TNFα is a primary target gene of NF-κB.[6]
By inhibiting IKKα and IKKβ, this compound prevents the degradation of IκBα.[1][2] This action effectively sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and preventing the transcription of TNFα and other inflammatory cytokines. This targeted action explains the observed reduction in TNFα production across different inflammatory stimuli.[1]
Experimental Protocols
The characterization of this compound's effect on TNFα production relies on a series of well-established molecular and cellular biology techniques.
Protocol 1: Cell-Based TNFα Production Assay
This protocol is designed to measure the effect of this compound on TNFα secretion from immune cells following stimulation.
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Stimulation:
-
Incubation:
-
Incubate the plates for a specified period (e.g., 17-24 hours) at 37°C in a CO2 incubator.[7]
-
-
TNFα Quantification:
-
Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7][8] Alternative methods include Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[7][9]
-
Protocol 2: Immunoblot Assay for IκBα Degradation
This method is used to visually confirm that this compound prevents the degradation of IκBα.
-
Cell Treatment: Culture and treat cells with this compound and a stimulant as described in Protocol 1, but use a larger format (e.g., 6-well plates) and a shorter stimulation time (e.g., 15-60 minutes) to capture the transient degradation of IκBα.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A lack of IκBα band reduction in this compound-treated samples upon stimulation indicates inhibition of degradation.[1]
Protocol 3: In Vitro Kinase Assay
This biochemical assay directly measures the inhibitory activity of this compound on purified IKK enzymes.
-
Assay Setup: In a microplate, combine purified recombinant IKKα or IKKβ enzyme with a specific substrate (e.g., a peptide derived from IκBα) and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays that measure the amount of ATP remaining after the reaction or by using phospho-specific antibodies.
-
Data Analysis: Plot the kinase activity against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1][2]
Conclusion
This compound is a potent inhibitor of TNFα production, acting through the direct inhibition of IKKα and IKKβ. By preventing the degradation of IκBα, this compound effectively blocks the activation of the NF-κB transcription factor, a crucial step in the inflammatory cascade. The quantitative data from both in vitro and in vivo models underscore its potential as a lead compound for the development of novel anti-inflammatory drugs. The detailed protocols provided herein offer a robust framework for further investigation and characterization of this compound and similar IKK inhibitors in drug discovery programs.
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of TNFα inhibitors in chronic inflammatory disorders: Past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
INH14 as a potential therapeutic agent for inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated inflammation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of INH14, a novel small-molecule urea derivative, as a promising anti-inflammatory agent that targets the NF-κB pathway.
Mechanism of Action
This compound, chemically known as N-(4-Ethylphenyl)-N′-phenylurea, has been identified as an inhibitor of the Toll-like receptor (TLR)-mediated inflammatory response.[1][2][3] Specifically, this compound targets the IκB kinase (IKK) complex, a critical downstream component of multiple inflammatory signaling pathways.[1][2][3] By inhibiting IKKα and IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This action effectively blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1][3]
The inhibitory activity of this compound is not limited to a single receptor pathway. It has been shown to attenuate signaling from TLR2, TLR4, tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R), all of which converge on the IKK complex.[1][3]
Quantitative Data
The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. Additionally, its anti-inflammatory efficacy has been demonstrated in a preclinical in vivo model.
| Target | Assay Type | Metric | Value | Reference |
| IKKα | Kinase Assay | IC50 | 8.97 µM | [1][2][3] |
| IKKβ | Kinase Assay | IC50 | 3.59 µM | [1][2][3] |
| In Vivo Model | Analyte | Effect | Concentration | Reference |
| Lipopeptide-induced inflammation in mice | Serum TNFα | Reduction from 231.1 ± 21.3 pg/mL to 115.8 ± 30.61 pg/mL | 5 µg/g this compound | [1] |
Signaling Pathway
The following diagram illustrates the signaling cascade targeted by this compound. Activation of upstream receptors like TLRs, TNF-R, and IL-1R initiates a signaling cascade that would normally lead to the activation of the IKK complex. This compound intervenes at this crucial juncture.
Caption: this compound inhibits the IKK complex, blocking NF-κB activation.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
1. Cell Culture and Transfection
-
Cell Lines: HEK293 cells were used for reporter gene assays, and RAW264.7 mouse macrophages were also likely utilized for inflammatory response studies.[1] SKOV3 ovarian cancer cells were used to assess the effect on constitutive NF-κB activity.[1][3]
-
Transfection: For reporter assays, HEK293 cells were transfected with plasmids encoding an NF-κB-driven luciferase reporter (Elam.luc) and a constitutive Renilla luciferase plasmid for normalization.[1][3]
2. NF-κB Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Method:
-
HEK293 cells were transfected with the reporter plasmids.
-
Cells were pre-incubated with varying concentrations of this compound for 1 hour.
-
Inflammatory signaling was stimulated using ligands for TLR2 (lipopeptide), TLR4 (LPS), TNF-R (TNFα), or IL-1R (IL-1β).[1][3]
-
After a 5-hour incubation, cell lysates were collected.
-
Luciferase and Renilla activity were measured using a luminometer. The ratio of firefly to Renilla luciferase activity was calculated to determine NF-κB activation.
-
3. Immunoblotting
-
Objective: To visualize the effect of this compound on the phosphorylation and degradation of IκBα.
-
Method:
-
Cells (e.g., HEK293-TLR2 or SKOV3) were treated with this compound.[3]
-
The relevant inflammatory pathway was stimulated.
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with specific antibodies against total IκBα and phosphorylated IκBα.
-
Protein bands were visualized using chemiluminescence. A decrease in phosphorylated IκBα and an increase in total IκBα in this compound-treated cells would indicate inhibition of IKK.
-
4. In Vitro Kinase Assay
-
Objective: To directly measure the inhibitory activity of this compound on IKKα and IKKβ.
-
Method:
-
Recombinant IKKα and IKKβ enzymes were used.
-
The kinase reaction was performed in the presence of a substrate (e.g., a peptide corresponding to the phosphorylation sites of IκBα) and ATP.
-
Varying concentrations of this compound were included in the reaction.
-
The amount of ADP produced, which is proportional to kinase activity, was quantified using a commercial kit such as the ADP-Glo kinase assay.[3]
-
IC50 values were calculated from the dose-response curves.
-
5. In Vivo Lipopeptide-Induced Inflammation Model
-
Objective: To assess the anti-inflammatory efficacy of this compound in a living organism.
-
Method:
-
Mice were administered this compound (e.g., 5 µg/g) or a vehicle control via intraperitoneal injection.[3]
-
After 1 hour, inflammation was induced by injecting a TLR2 ligand (lipopeptide, e.g., P2 at 2.5 µg/g).[3]
-
Blood samples were collected at baseline and 2 hours post-induction.
-
Serum levels of the pro-inflammatory cytokine TNFα were quantified by ELISA.[1]
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-inflammatory potential of a compound like this compound.
Caption: A typical workflow for characterizing an anti-inflammatory compound.
This compound is a promising small-molecule inhibitor of the IKKα/β kinases, demonstrating efficacy in blocking NF-κB-mediated inflammation both in vitro and in vivo. Its ability to target a central convergence point of multiple pro-inflammatory signaling pathways makes it an attractive candidate for further development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs for the treatment of inflammatory diseases. Optimization of this compound could lead to the development of more potent and selective IKK inhibitors.[1][2]
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Foundational Research on Urea Derivatives in Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research on urea derivatives as a pivotal class of kinase inhibitors. It covers their core mechanism of action, key structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the critical signaling pathways they modulate.
Introduction: The Rise of Urea Derivatives in Kinase-Targeted Therapy
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. Within the arsenal of kinase inhibitors, compounds featuring a diaryl urea scaffold have emerged as a particularly successful and versatile class.
Sorafenib, the first approved oral multi-kinase inhibitor with this core structure, validated the therapeutic potential of targeting key oncogenic pathways like the RAF/MEK/ERK and VEGFR signaling cascades.[1][2] This guide delves into the foundational principles that make this chemical class so effective, providing researchers with the core knowledge needed for the development and evaluation of novel urea-based kinase inhibitors.
The N,N'-Diaryl Urea Moiety: A Privileged Scaffold for Type II Inhibition
The archetypal structure of these inhibitors is an N,N'-disubstituted urea, where two aryl rings are connected by the urea linker. This specific arrangement is not arbitrary; it is exquisitely suited for a particular mode of kinase inhibition known as "Type II" inhibition.
Mechanism of Action: Stabilizing the "DFG-out" Inactive State
Unlike Type I inhibitors that compete with ATP in the active conformation of a kinase, Type II inhibitors bind to an inactive conformation. Specifically, diaryl ureas target the "DFG-out" state, named for a conserved Asp-Phe-Gly motif in the kinase activation loop.[3]
In the DFG-out conformation, the phenylalanine residue of the motif flips out of its active-state position, creating a transient, hydrophobic "allosteric" pocket adjacent to the ATP-binding site. Diaryl urea compounds are perfectly shaped to occupy both the ATP-binding pocket and this newly formed allosteric site.[3]
The urea moiety itself is critical, forming key hydrogen bonds that anchor the inhibitor to the kinase. One N-H group typically hydrogen bonds with the backbone carbonyl of a conserved glutamate in the αC-helix, while the urea carbonyl oxygen forms a hydrogen bond with the backbone N-H of the DFG-motif's aspartate.[4] This "bidentate" hydrogen bond interaction, combined with hydrophobic interactions of the aryl rings, effectively locks the kinase in its inactive state, preventing its catalytic function.[3][5] This mechanism often leads to higher selectivity, as the allosteric pocket is less conserved across the kinome than the ATP-binding site.[3]
Key Urea-Based Inhibitors and Quantitative Data
The diaryl urea scaffold has given rise to several successful multi-kinase inhibitors. Sorafenib, regorafenib, and lenvatinib are prominent examples, each with a distinct profile of kinase inhibition.
| Inhibitor | Key Targets | IC₅₀ (nM) | Reference(s) |
| Sorafenib | Raf-1 | 6 | |
| B-Raf (wild-type) | 22 | ||
| B-Raf (V600E) | 38 | ||
| VEGFR-1 | 26 | ||
| VEGFR-2 | 90 | ||
| VEGFR-3 | 20 | ||
| PDGFR-β | 57 | ||
| c-Kit | 68 | ||
| Regorafenib | VEGFR-1 | 13 | [6] |
| VEGFR-2 | 4.2 | [6] | |
| VEGFR-3 | 46 | [6] | |
| PDGFR-β | 22 | [6] | |
| c-Kit | 7 | [6] | |
| RET | 1.5 | [6] | |
| Raf-1 | 2.5 | [6] | |
| B-Raf | 28 | [6] | |
| Lenvatinib | VEGFR-1 | 5 | |
| VEGFR-2 | 4 | ||
| VEGFR-3 | 5 | ||
| FGFR-1 | 46 | ||
| FGFR-2 | 36 | ||
| FGFR-3 | 50 | ||
| PDGFR-α | 51 | ||
| PDGFR-β | 39 | ||
| c-Kit | 71 | ||
| RET | 41 |
Table 1: Summary of in vitro inhibitory activities (IC₅₀ values) for prominent urea-based multi-kinase inhibitors against a panel of key kinases.
Experimental Protocols for Inhibitor Evaluation
Evaluating the efficacy of a novel urea-based kinase inhibitor requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.
In Vitro Radiometric Kinase Assay
This is a foundational method to directly measure the catalytic activity of a kinase and its inhibition. It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[1][7]
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix (e.g., 20 µL total volume) containing the kinase buffer (typically 25-50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), the purified kinase enzyme, the specific peptide or protein substrate, and the test inhibitor (or DMSO for control).[7]
-
Pre-incubation: Briefly pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine IC₅₀ values.[7]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Termination and Spotting: Stop the reaction by adding a small volume of phosphoric acid. Spot an aliquot of each reaction mixture onto a phosphocellulose (P81) paper. The phosphorylated substrate will bind to the paper.[7]
-
Washing: Wash the P81 paper multiple times with a dilute phosphoric acid solution to remove any unincorporated [γ-³²P]ATP.
-
Quantification: Allow the paper to dry, then quantify the amount of incorporated ³²P using a phosphorimager or liquid scintillation counter.[7]
-
Analysis: Compare the radioactivity in inhibitor-treated samples to the control to determine the percentage of inhibition and calculate the IC₅₀ value.
Cell-Based Western Blot Assay for Pathway Inhibition
It is crucial to confirm that an inhibitor can engage its target and block downstream signaling within a cellular context. A Western blot for a key phosphorylated downstream protein is a standard method. For inhibitors of the RAF/MEK/ERK pathway, detecting phosphorylated ERK (p-ERK) is a common readout.[8]
Detailed Methodology:
-
Cell Culture: Plate cells known to have an active RAF/MEK/ERK pathway (e.g., cancer cells with a B-Raf mutation) in multi-well plates and grow to ~80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, cells can be serum-starved for several hours or overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the urea-based inhibitor (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulation: If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., EGF or PDGF) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: To ensure the observed changes are due to inhibition of phosphorylation and not differences in protein amount, strip the membrane and re-probe with an antibody for total ERK.[8]
Key Signaling Pathways Targeted by Urea Derivatives
Urea-based inhibitors like sorafenib and regorafenib derive their potent anti-cancer effects from their ability to simultaneously block multiple key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
The RAF/MEK/ERK Pathway
The Ras-Raf-MEK-ERK pathway (also known as the MAPK pathway) is a central signaling cascade that transmits extracellular signals from cell surface receptors to the nucleus, regulating gene expression related to cell proliferation, differentiation, and survival.[][11] Mutations in genes like B-RAF are common in cancers such as melanoma, leading to constitutive activation of this pathway.[12] Urea derivatives like sorafenib directly inhibit Raf kinases, creating a critical blockade in this oncogenic cascade.
The VEGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[13][14] When VEGF binds to VEGFR-2 on endothelial cells, it triggers receptor dimerization and autophosphorylation, initiating downstream signaling that leads to endothelial cell proliferation, migration, and survival.[15][16] By potently inhibiting VEGFR-2, urea-based drugs effectively cut off the tumor's blood supply, thereby inhibiting its growth.
Conclusion
The N,N'-diaryl urea scaffold represents a cornerstone of modern kinase inhibitor design. Its ability to effectively and often selectively target the inactive DFG-out conformation of kinases has led to the development of powerful multi-targeted therapies that have significantly impacted the treatment of various cancers. A thorough understanding of their mechanism of action, the methods used to quantify their activity, and the pathways they inhibit is essential for any researcher aiming to build upon this foundation and develop the next generation of kinase-targeted drugs. This guide provides the core technical knowledge to support those efforts, from the bench to clinical development.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redefining the protein kinase conformational space with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
No Information Available on the Off-Target Effects of INH14
A comprehensive search for the off-target effects, mechanism of action, and preclinical data for a compound designated "INH14" has yielded no publicly available information. This suggests that "this compound" may be a novel, proprietary, or internal compound name that has not yet been disclosed in scientific literature or public databases.
Extensive searches across multiple scientific and biomedical databases for terms including "off-target effects of this compound," "this compound mechanism of action," "this compound kinase profiling," "this compound cellular thermal shift assay," "this compound proteomics," "experimental protocols for this compound off-target analysis," "this compound safety profile," and "this compound preclinical studies" did not return any relevant results.
This lack of information prevents the creation of the requested in-depth technical guide, as no data is available to summarize, no experimental protocols can be detailed, and no signaling pathways can be visualized.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating institution for data. If "this compound" is a misnomer or an alternative designation is available, further searches with the correct identifier may yield the desired information.
INH14: A Comprehensive Technical Guide to its Role in Cellular Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
INH14, chemically identified as N-(4-Ethylphenyl)-N′-phenylurea, is a small-molecule compound that has emerged as a potent inhibitor of inflammatory signaling pathways.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on cellular signaling cascades, and detailed methodologies for the key experiments that have defined its biological activity. Quantitative data are presented for clear comparison, and all relevant pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role as a modulator of inflammatory responses.
Introduction
Inflammatory processes are at the core of numerous physiological and pathological conditions. The dysregulation of inflammatory signaling pathways is a hallmark of diseases such as autoimmune disorders, chronic inflammatory diseases, and cancer.[3] Key mediators of these pathways include the Toll-like receptors (TLRs), tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R), which converge on the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][3] NF-κB is a master regulator of inflammatory gene expression, and its activation is tightly controlled by the IκB kinase (IKK) complex.[3] this compound has been identified as an inhibitor of these critical signaling pathways, positioning it as a promising candidate for further investigation and therapeutic development.[1][2]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly targeting the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[1][2][4] The IKK complex is a central node in the canonical and non-canonical NF-κB signaling pathways. Upon stimulation of receptors like TLRs, TNF-R, and IL-1R, a signaling cascade is initiated that leads to the activation of the IKK complex.[1][3] Activated IKK then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[5][6][7] The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8]
This compound has been shown to inhibit the catalytic activity of both IKKα and IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα.[1][2] This action effectively blocks the activation of NF-κB. Experimental evidence indicates that the target of this compound lies downstream of the TAK1/TAB1 complex, a key upstream kinase in the NF-κB pathway, and directly at the level of the IKK complex.[1][2] Molecular docking studies suggest that this compound binds to the hinge region of IKKβ.[1]
Cellular Signaling Cascades Modulated by this compound
This compound has been demonstrated to inhibit multiple pro-inflammatory signaling cascades that are crucial in the innate immune response and inflammatory diseases.
TLR, TNF-R, and IL-1R Signaling Pathways
The signaling pathways initiated by TLRs, TNF-R, and IL-1R, although initiated by distinct receptor-ligand interactions, converge on the activation of the IKK complex and subsequent NF-κB activation.[1] this compound effectively attenuates the signaling from these pathways by inhibiting IKKα and IKKβ.[1][2] This broad-spectrum inhibitory action makes this compound a molecule of significant interest for conditions characterized by the overactivation of these pathways.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
| Target | Assay Type | Parameter | Value | Reference |
| IKKα | Kinase Assay | IC50 | 8.97 µM | [1][2][4] |
| IKKβ | Kinase Assay | IC50 | 3.59 µM | [1][2][4] |
| TLR2-mediated NF-κB activity | Luciferase Reporter Assay | IC50 | 4.127 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Model | Treatment | Parameter Measured | Result | Reference |
| C57BL/6J Mice | This compound (5 µg/g) + Lipopeptide (2.5 µg/g) | Serum TNFα | Decrease from 231.1 ± 21.3 pg/mL to 115.8 ± 30.61 pg/mL | [1] |
Table 2: In Vivo Anti-inflammatory Effect of this compound
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the function of this compound.
IKKα/β Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of IKKα and IKKβ by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant IKKα or IKKβ enzyme with a suitable substrate peptide (e.g., IKKtide) and ATP in a kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]
-
Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution) or vehicle control (DMSO) to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[10]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[10][11]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed the cells in a 96-well plate.[12]
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements in its promoter (e.g., pNF-κB-Luc) and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent like Lipofectamine.[2][13]
-
-
Inhibitor Treatment: After 24 hours of transfection, treat the cells with increasing concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator such as TNFα (e.g., 20 ng/mL) or a TLR ligand (e.g., Pam3CSK4) for 5-7 hours.[1][14]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.[14]
-
Luciferase Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence again.[14]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
IκBα Degradation Immunoblot Assay
This assay visualizes the levels of IκBα protein to assess its degradation.
Protocol:
-
Cell Treatment: Seed cells (e.g., HEK293-TLR2) in a 6-well plate. Pre-treat the cells with this compound or vehicle for 1 hour, followed by stimulation with a TLR2 ligand (e.g., lipopeptide) for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control to determine the relative amount of IκBα degradation.
In Vivo Lipopeptide-Induced Inflammation and TNFα ELISA
This in vivo experiment assesses the anti-inflammatory effect of this compound in a mouse model.
Protocol:
-
Animal Model: Use C57BL/6J mice.[1]
-
This compound Administration: Administer this compound (e.g., 5 µg/g body weight) or vehicle intraperitoneally (i.p.).[1]
-
Inflammation Induction: After 1 hour, induce systemic inflammation by i.p. injection of a TLR2 ligand such as a diacylated lipopeptide (P2) (e.g., 2.5 µg/g body weight).[1]
-
Sample Collection: After 2 hours of lipopeptide injection, collect blood samples from the mice. Prepare serum by allowing the blood to clot and then centrifuging to remove the clot.
-
TNFα ELISA:
-
Use a commercial mouse TNFα ELISA kit.[15]
-
Coat a 96-well plate with a capture antibody specific for mouse TNFα.
-
Add serum samples and a standard dilution series of recombinant mouse TNFα to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-HRP.
-
Finally, add a TMB substrate solution and stop the reaction with a stop solution.
-
-
Measurement and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNFα in the serum samples by comparing their absorbance to the standard curve.
Ovarian Cancer Cell Wound-Healing Assay
This assay measures the effect of this compound on the migration of cancer cells.
Protocol:
-
Cell Seeding: Seed ovarian cancer cells (e.g., SKOV3) in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[16]
-
Treatment: Wash the cells to remove detached cells and then add fresh media containing this compound at various concentrations or vehicle. It is recommended to use low-serum media to minimize cell proliferation.[16]
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width or area of the wound at each time point. Calculate the percentage of wound closure over time for each treatment condition to assess the effect of this compound on cell migration.
Cell Viability Assay (CCK-8)
This assay determines the cytotoxicity of this compound.
Protocol:
-
Cell Seeding: Seed human primary monocytes or other relevant cell types in a 96-well plate.[1]
-
Treatment: Treat the cells with increasing concentrations of this compound or vehicle overnight.[1]
-
CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well.[1][17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the WST-8 in the CCK-8 reagent to a colored formazan product.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
-
Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Conclusion
This compound is a promising small-molecule inhibitor of the IKKα/β kinases, demonstrating potent anti-inflammatory activity in both in vitro and in vivo models.[1][2] Its ability to block the canonical NF-κB signaling pathway by preventing IκBα degradation underscores its potential as a therapeutic agent for a range of inflammatory diseases and cancers with constitutive NF-κB activation.[1] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and similar molecules, facilitating the advancement of novel anti-inflammatory therapies. Further optimization of this compound could lead to the development of more potent and selective IKK inhibitors.[1][2]
References
- 1. de.lumiprobe.com [de.lumiprobe.com]
- 2. 4.10. NFκB Gene Reporter Luciferase Assay [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. hek293.com [hek293.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. NF-κB dictates the degradation pathway of IκBα [periodicos.capes.gov.br]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. m.youtube.com [m.youtube.com]
- 16. google.com [google.com]
- 17. static.igem.org [static.igem.org]
Methodological & Application
INH14 In Vitro Kinase Assay: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of INH14 against IκB kinase α (IKKα) and IκB kinase β (IKKβ). This compound is a known inhibitor of the Toll-like receptor (TLR) inflammatory response, acting through the inhibition of IKKα and IKKβ.[1][2][3] This protocol is based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Introduction
This compound, an N-(4-Ethylphenyl)-N′-phenylurea derivative, has been identified as an inhibitor of the TLR2, TLR4, TNF-R, and IL-1R inflammatory pathways.[1][2] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects by directly targeting and inhibiting the catalytic activity of IKKα and IKKβ.[1][2] These kinases are crucial components of the canonical and noncanonical NF-κB signaling pathways, which are central to the inflammatory response.[4] Understanding the potency and selectivity of this compound against these kinases is essential for its development as a potential anti-inflammatory therapeutic. This protocol provides a robust method for determining the inhibitory concentration (IC50) of this compound against IKKα and IKKβ in vitro.
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound. Inflammatory signals activate the IKK complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound directly inhibits the kinase activity of IKKα and IKKβ, thereby preventing the downstream activation of NF-κB.
References
Application Notes and Protocols for Cell-Based Assays with INH14
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH14 is a small-molecule urea derivative identified as a potent inhibitor of the IκB kinase (IKK) complex, specifically targeting IKKα and IKKβ.[1][2][3] By inhibiting these kinases, this compound effectively attenuates the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of inflammation, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer. This compound has been shown to inhibit inflammatory responses mediated by Toll-like receptors (TLRs) such as TLR2 and TLR4, as well as by cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] These characteristics make this compound a valuable tool for studying the NF-κB pathway and a promising starting point for the development of anti-inflammatory therapeutics.[1]
This document provides detailed protocols for performing cell-based assays with this compound to assess its inhibitory effects on the NF-κB signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the IKKα and IKKβ kinases, which are crucial components of the canonical and non-canonical NF-κB pathways.[1][4] In the canonical pathway, activation by stimuli such as TNF-α or TLR ligands leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically a heterodimer of p65 and p50 subunits) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound, by inhibiting IKKα and IKKβ, prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1][2]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (μM) | Cell Line | Notes |
| IKKα | Kinase Assay | 8.97 | - | Cell-free assay.[1][2] |
| IKKβ | Kinase Assay | 3.59 | - | Cell-free assay.[1][2][3] |
| TLR2-mediated NF-κB activation | Luciferase Reporter Assay | 4.127 | HEK293-TLR2 | Cells stimulated with Pam3CSK4.[1] |
Signaling Pathway Diagram
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | IκB/IKK | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Immunoblotting Protocol for Monitoring INH14-Mediated JNK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH14 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in cellular signaling pathways that respond to stress stimuli such as inflammatory cytokines, ultraviolet radiation, and heat shock. JNKs are involved in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation. The specific mechanism of this compound involves the covalent modification of a cysteine residue within the ATP-binding site of JNK, leading to its irreversible inhibition. These application notes provide a detailed protocol for treating cells with this compound and subsequently performing immunoblotting to assess the inhibition of the JNK signaling pathway. The primary readout for this compound activity is the phosphorylation status of JNK and its downstream substrate, c-Jun.
JNK Signaling Pathway and this compound Inhibition
The JNK signaling cascade is a classic three-tiered MAPK pathway. It is typically initiated by upstream kinases such as MKK4 and MKK7, which in turn phosphorylate JNK at specific threonine and tyrosine residues (Thr183 and Tyr185), leading to its activation. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, at Ser63 and Ser73. This phosphorylation event enhances the transcriptional activity of c-Jun. This compound acts by directly inhibiting JNK, thereby preventing the phosphorylation of its downstream targets.
Application Notes and Protocols for INH14 Treatment of HEK293T Cells in an NF-κB Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response.[1][2] This pathway plays a critical role in regulating the transcription of a wide array of genes involved in immunity, cell survival, and inflammation.[1][3] Dysregulation of the NF-κB pathway has been implicated in a variety of diseases, including cancer and chronic inflammatory disorders, making it a key target for therapeutic intervention.[1]
The canonical NF-κB pathway is typically initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).[1][4] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4][5] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[4][5]
The NF-κB luciferase reporter assay is a widely used method to quantify the activity of this pathway.[6] This assay utilizes a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated and binds to this element, it drives the expression of luciferase, and the resulting luminescence can be measured to determine the level of pathway activation.[6]
This document provides a detailed protocol for utilizing an NF-κB reporter assay in HEK293T cells to assess the inhibitory potential of INH14, a putative inhibitor of the NF-κB pathway. The following sections outline the necessary materials, a step-by-step experimental workflow, and sample data presentation.
Data Presentation
Table 1: Hypothetical Dose-Dependent Inhibition of TNFα-Induced NF-κB Activity by this compound in HEK293T Cells. The data represents the mean relative luciferase units (RLU) normalized to the vehicle control. This table illustrates the expected outcome of the experiment, where this compound demonstrates a dose-dependent reduction in NF-κB activation.
| Treatment Group | Concentration (µM) | Normalized RLU | % Inhibition |
| Vehicle Control (DMSO) | - | 1.00 | 0% |
| TNFα (10 ng/mL) | - | 15.23 | - |
| This compound + TNFα | 0.1 | 12.85 | 15.6% |
| This compound + TNFα | 1 | 7.61 | 50.0% |
| This compound + TNFα | 10 | 2.44 | 84.0% |
| This compound + TNFα | 50 | 1.15 | 92.4% |
| This compound alone | 50 | 0.98 | Not Applicable |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
Plasmids:
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Inducer: Human TNFα
-
Inhibitor: this compound (dissolved in DMSO)
-
Assay Reagents: Dual-Glo Luciferase Assay System
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
-
Standard cell culture equipment (biosafety cabinet, pipettes, etc.)
-
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Caption: Experimental workflow for the NF-κB reporter assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask.
-
Once cells reach 70-80% confluency, detach them using trypsin.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of complete media.[8]
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix. For each well, dilute 0.2 µg of the pGL4.32 NF-κB reporter plasmid and 0.02 µg of the pRL-TK Renilla plasmid into serum-free DMEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in serum-free DMEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to each well.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
Day 3: this compound Treatment and TNFα Induction
-
Prepare serial dilutions of this compound in complete media. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the media from the cells and replace it with 90 µL of the media containing the different concentrations of this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
Prepare a stock of TNFα in complete media. Add 10 µL of the TNFα solution to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).
-
Incubate for 6 hours at 37°C with 5% CO2.
Day 4: Luciferase Assay
-
Equilibrate the plate to room temperature.
-
Perform the Dual-Glo Luciferase assay according to the manufacturer's instructions.
-
First, add the Luciferase Assay Reagent II (for firefly luciferase) to each well and mix.
-
Measure the luminescence using a luminometer.
-
Next, add the Stop & Glo Reagent (for Renilla luciferase) to each well and mix.
-
Measure the luminescence again.
Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Normalize the data to the vehicle-treated, TNFα-stimulated control group.
-
Calculate the percentage of inhibition for each concentration of this compound.
NF-κB Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition for this compound.
Caption: Canonical NF-κB signaling pathway and this compound inhibition.
References
Application Notes and Protocols for INH14 in Primary Cell Cultures
These application notes provide detailed protocols and data for the use of INH14, a potent and selective PERK inhibitor, in primary cell cultures. The primary focus of this document is on its application in patient-derived glioblastoma stem-like cells (GSCs), where it has been shown to overcome therapeutic resistance.
Introduction
This compound is a highly selective inhibitor of the PKR-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR). In the context of cancer, particularly glioblastoma, PERK signaling is often upregulated, contributing to therapeutic resistance. This compound has emerged as a valuable research tool to probe the effects of PERK inhibition and as a potential therapeutic agent. Its use in primary cell cultures, which more closely mimic the in vivo environment, is critical for translational research.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of PERK. This prevents the phosphorylation of its downstream target, eukaryotic initiation factor 2 alpha (eIF2α). Inhibition of this pathway leads to a reduction in the expression of activating transcription factor 4 (ATF4) and its target genes, which are involved in promoting cell survival under stress. By blocking this pro-survival signaling, this compound can re-sensitize resistant cancer cells to therapy.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in patient-derived, therapy-resistant glioblastoma stem-like cells (GSCs).
| Cell Line | Treatment | IC50 | Observations |
| Patient-Derived GSCs | This compound | Not Specified | Potent inhibitor of PERK signaling. |
| Patient-Derived GSCs | This compound + Temozolomide | Not Specified | Overcomes therapeutic resistance to temozolomide. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Resuspend this compound: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Treatment of Primary Glioblastoma Stem-like Cells (GSCs)
This protocol is based on methodologies for assessing the effect of PERK inhibition on therapy-resistant GSCs.
Materials:
-
Patient-derived primary GSCs
-
Appropriate cell culture medium (e.g., Neurobasal medium supplemented with B27, N2, growth factors)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
-
Reagents for downstream analysis (e.g., CellTiter-Glo®, Annexin V/PI staining kit, antibodies for Western blotting)
Procedure:
-
Cell Culture: Culture primary GSCs in appropriate serum-free medium to maintain their stem-like properties. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Cell Seeding:
-
Harvest GSCs and perform a cell count.
-
Seed the cells into multi-well plates at a predetermined density appropriate for the duration of the experiment and the specific assay.
-
Allow cells to adhere and recover for 12-24 hours.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
If performing a co-treatment experiment, add the other therapeutic agent (e.g., temozolomide) at the desired concentration.
-
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, perform the desired assays to assess the effects of this compound.
Downstream Assays
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Western Blot Analysis for PERK Pathway Inhibition:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Efficacy of this compound | Cell line is not dependent on the PERK pathway. | Confirm PERK pathway activation in your primary cell model under baseline or stressed conditions. |
| This compound degradation. | Use fresh aliquots of the stock solution. Avoid repeated freeze-thaw cycles. | |
| High Variability in Results | Inconsistent cell numbers. | Ensure accurate cell counting and even seeding. |
| Edge effects in multi-well plates. | Do not use the outer wells of the plate for experimental conditions. Fill them with PBS or medium. | |
| DMSO Toxicity in Vehicle Control | DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5% (and ideally below 0.1%) and is consistent across all treatment groups. |
Conclusion
This compound is a valuable tool for studying the role of the PERK signaling pathway in primary cell cultures. The protocols outlined above provide a framework for investigating its effects, particularly in the context of overcoming therapeutic resistance in cancer stem cells. Careful optimization of cell density, drug concentration, and incubation time is recommended for each specific primary cell line and experimental setup.
INH14 Administration and Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH14 is a small-molecule urea derivative that has been identified as an inhibitor of the Toll-like receptor 2 (TLR2)-mediated inflammatory response.[1][2] Subsequent research has pinpointed its molecular targets as IκB kinase α (IKKα) and IκB kinase β (IKKβ), key enzymes in the canonical and non-canonical NF-κB signaling pathways.[1][2] By inhibiting IKKα and IKKβ, this compound effectively downregulates the inflammatory cascade, making it a compound of interest for research in inflammation and related diseases. These application notes provide a summary of the available in vivo administration and dosage information for this compound and offer general protocols based on existing studies.
Mechanism of Action: IKKα/β Inhibition
This compound exerts its anti-inflammatory effects by targeting IKKα and IKKβ.[1][2] These kinases are crucial for the activation of the NF-κB transcription factor. In the canonical pathway, IKKβ activation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. IKKα is a key player in the non-canonical pathway and also contributes to the canonical pathway. By inhibiting both IKKα and IKKβ, this compound blocks the degradation of IκBα, thereby preventing NF-κB activation and the subsequent inflammatory response.[1][2]
Signaling Pathway Diagram
In Vivo Administration and Dosage
To date, published in vivo data for this compound is limited to a single study. The following table summarizes the key parameters from this study.
| Parameter | Details | Reference |
| Animal Model | 8-week-old, male, pathogen-free C57BL/6J mice | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3] |
| Dosage | 5 µg g⁻¹ | [3] |
| Vehicle | DMSO/NaCl | [3] |
| Dosing Schedule | Single dose administered 1 hour prior to inflammatory challenge | [3] |
| Challenge | Intraperitoneal injection of Pam2CSK4 (P2; 2.5 µg g⁻¹) | [3] |
| Observed Effect | Decreased serum TNFα levels | [3] |
Note: This data serves as a starting point for experimental design. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and disease indication.
Pharmacokinetics and Pharmacodynamics
There is currently no publicly available information on the pharmacokinetics (PK) or pharmacodynamics (PD) of this compound. PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which will inform dosing schedules. PD studies are necessary to correlate the drug concentration with its pharmacological effect. It is highly recommended that researchers conduct PK/PD studies to fully characterize the in vivo behavior of this compound.
Experimental Protocols
The following is a general protocol for an in vivo study of this compound based on the available literature.
In Vivo Anti-inflammatory Activity of this compound in a Mouse Model of Systemic Inflammation
1. Materials
-
This compound
-
Vehicle (e.g., DMSO/sterile saline)
-
8-week-old male C57BL/6J mice
-
Inflammatory stimulus (e.g., Pam2CSK4)
-
Sterile syringes and needles
-
Blood collection supplies (e.g., microcentrifuge tubes)
-
ELISA kit for TNFα quantification
2. Methods
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in a suitable vehicle to the desired concentration. The final concentration of DMSO should be minimized and consistent across all groups.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound treatment).
-
Administration:
-
Administer this compound (5 µg g⁻¹) or vehicle via intraperitoneal injection.
-
One hour after this compound/vehicle administration, induce inflammation by intraperitoneally injecting the inflammatory stimulus (e.g., Pam2CSK4 at 2.5 µg g⁻¹).
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein) at baseline (0 hours) and at a predetermined time point after the inflammatory stimulus (e.g., 2 hours).
-
-
Sample Processing:
-
Allow blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
Data Analysis:
-
Quantify serum TNFα levels using an ELISA kit according to the manufacturer's instructions.
-
Perform statistical analysis to compare TNFα levels between the vehicle and this compound-treated groups.
-
Experimental Workflow Diagram
Considerations for Future Studies
-
Dose-Response: To establish a more comprehensive understanding of this compound's in vivo efficacy, conducting dose-response studies is crucial.
-
Alternative Administration Routes: Depending on the therapeutic goal and animal model, other administration routes such as oral gavage or intravenous injection should be explored.
-
Pharmacokinetic and Pharmacodynamic Profiling: As mentioned, detailed PK/PD studies are necessary to optimize dosing regimens and understand the compound's in vivo behavior.
-
Different Animal Models: The anti-inflammatory effects of this compound should be evaluated in various disease models to assess its therapeutic potential across different pathologies.
-
Toxicity Studies: Comprehensive toxicity studies are required to determine the safety profile of this compound for in vivo applications.
Conclusion
This compound is a promising IKKα/β inhibitor with demonstrated in vivo anti-inflammatory activity. The provided information and protocols serve as a foundation for researchers to design and conduct further in vivo studies to explore the therapeutic potential of this compound. It is imperative to conduct detailed dose-finding, pharmacokinetic, pharmacodynamic, and toxicity studies to fully characterize this compound for preclinical and potential clinical development.
References
- 1. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to NF-κB inhibitors in mouse models of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preparing INH14 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH14 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and IKKα/β, key enzymes in inflammatory signaling pathways. As a urea derivative, this compound has demonstrated efficacy in modulating inflammatory responses, making it a valuable tool for research in areas such as immunology, oncology, and neurobiology. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results in cell culture applications. This document provides detailed application notes and protocols for the preparation, storage, and quality control of this compound stock solutions.
Chemical Properties and Quantitative Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.
| Property | Value | Source |
| Molecular Weight | 482.55 g/mol | |
| Formula | C24H23N5O4S | |
| Appearance | Crystalline solid | N/A |
| Solubility | DMSO (~25 mg/mL), Ethanol (~3 mg/mL) | |
| Purity | ≥98% |
In Vitro Activity:
| Target | IC50 | Assay Conditions |
| p38α MAPK | 77 nM | In vitro kinase assay |
| IKKα | 8.97 μM | Recombinant enzyme assay |
| IKKβ | 3.59 μM | Recombinant enzyme assay |
| TLR2-mediated NF-κB activation | 4.127 μM | HEK293 cells |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro studies.
-
Pre-warm DMSO: Bring the sterile, cell culture grade DMSO to room temperature.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 0.48255 mg of this compound. For larger volumes, scale up accordingly.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (482.55 g/mol ) * (1000 mg/g) = 4.8255 mg/mL
-
-
Dissolve this compound: Add the appropriate volume of room temperature DMSO to the tube containing the this compound powder.
-
Vortex: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot: Dispense the 10 mM this compound stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for long-term storage.
Quality Control
-
Solubility Check: After dissolution, visually inspect the stock solution for any undissolved particles. If present, continue vortexing or gently warm the solution.
-
Sterility: Prepare the stock solution in a sterile environment (e.g., a laminar flow hood) to minimize the risk of microbial contamination.
-
pH: The addition of a small volume of DMSO stock solution to a much larger volume of aqueous cell culture medium is unlikely to significantly alter the pH. However, for sensitive applications, the pH of the final working solution can be checked and adjusted if necessary.
-
Purity Confirmation (Optional): For applications requiring the highest level of certainty, the purity of the dissolved compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC).
Application Notes
Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Based on the available IC50 data, a starting range of 1-10 μM is recommended for many cell-based assays.
Vehicle Control
Since this compound is dissolved in DMSO, it is crucial to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with this compound. This ensures that any observed effects are due to the compound and not the solvent. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
Stability and Storage
This compound stock solutions in DMSO are generally stable when stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Before use, thaw an aliquot at room temperature and vortex gently to ensure homogeneity.
Mandatory Visualizations
Utilizing INH14 to Study Lipopolysaccharide-Induced Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing INH14, a potent and cell-permeable small molecule inhibitor of IκB kinase (IKK) α and IKKβ, in the study of lipopolysaccharide (LPS)-induced inflammation. This compound effectively attenuates the inflammatory response by targeting the canonical NF-κB signaling pathway, a critical downstream effector of Toll-like receptor 4 (TLR4) activation by LPS. This document offers detailed protocols for both in vitro and in vivo experimental models, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response and a widely used tool for inducing inflammation in experimental models. LPS is recognized by the Toll-like receptor 4 (TLR4) complex, triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB. This leads to the production of a host of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are central to the inflammatory process.
The IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), plays a pivotal role in the canonical NF-κB pathway. Activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing for the nuclear translocation of NF-κB and the transcription of inflammatory genes.
This compound, N‐(4‐Ethylphenyl)‐N′‐phenylurea, has been identified as a direct inhibitor of IKKα and IKKβ.[1][2] Its ability to block this key signaling node makes it a valuable tool for dissecting the role of the NF-κB pathway in LPS-induced inflammation and for the preclinical evaluation of potential anti-inflammatory therapeutics.
Data Presentation
The inhibitory activity of this compound on its primary targets has been quantified, providing essential data for experimental design.
| Target | IC50 (μM) | Source |
| IKKα | 8.97 | [1][2][3][4] |
| IKKβ | 3.59 | [1][2][3][4] |
Signaling Pathways and Experimental Visualization
To elucidate the mechanism of action of this compound in the context of LPS-induced inflammation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: LPS-induced TLR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound in LPS-induced inflammation.
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes the use of this compound to inhibit the production of pro-inflammatory cytokines in a macrophage cell line stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of DMSO should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in cell culture medium at a concentration of 200 ng/mL. Add 100 µL of this solution to each well (final concentration of 100 ng/mL LPS). For the negative control wells, add 100 µL of medium without LPS.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
In Vitro Protocol: Analysis of IκBα Degradation by Western Blot
This protocol details the assessment of this compound's effect on the LPS-induced degradation of IκBα.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle for 1-2 hours, followed by stimulation with 100 ng/mL LPS for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
In Vivo Protocol: LPS-Induced Systemic Inflammation in Mice
This protocol describes a model of systemic inflammation induced by intraperitoneal (i.p.) injection of LPS in mice and the evaluation of this compound's anti-inflammatory effects.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
LPS from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Vehicle for this compound (e.g., DMSO/Saline)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
ELISA kit for murine TNF-α
Procedure:
-
Acclimation: Acclimate the mice to the experimental conditions for at least one week.
-
This compound Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound via intraperitoneal injection at a dose of 5 µg/g of body weight.[1] Administer an equal volume of the vehicle to the control group.
-
LPS Challenge: After 1-2 hours of this compound pre-treatment, administer LPS (0.5-2 mg/kg) via intraperitoneal injection.[3][5][6] The optimal dose of LPS may need to be determined empirically.
-
Blood Collection: At 1.5-2 hours post-LPS injection (the typical peak for TNF-α production), collect blood from the mice via a suitable method (e.g., facial vein or cardiac puncture).[3]
-
Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α in the plasma or serum samples using an ELISA kit according to the manufacturer's protocol.
Conclusion
This compound is a valuable research tool for investigating the role of the IKK/NF-κB pathway in LPS-induced inflammation. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in both cellular and animal models of inflammation, facilitating the study of inflammatory mechanisms and the development of novel anti-inflammatory therapies.
References
- 1. LOCATION, LOCATION, LOCATION: CYTOKINE CONCENTRATIONS ARE DEPENDENT ON BLOOD SAMPLING SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Pilot Study to Investigate Peripheral Low-Level Chronic LPS Injection as a Model of Neutrophil Activation in the Periphery and Brain in Mice [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
INH14: A Potent Inhibitor for Investigating TLR4 Signaling
Application Notes
Introduction
INH14 is a small-molecule urea derivative that serves as a valuable tool for studying Toll-like receptor (TLR) signaling pathways, particularly the TLR4 pathway.[1] TLR4 is a critical pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3] Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons, essential for host defense but also implicated in the pathophysiology of inflammatory diseases and sepsis.[2][4] this compound provides a means to dissect the molecular events in TLR4 signaling and to explore the therapeutic potential of targeting this pathway.
Mechanism of Action
This compound functions as an inhibitor of the IκB kinase (IKK) complex, specifically targeting the IKKα and IKKβ subunits.[1] The IKK complex is a crucial downstream component of the TLR4 signaling cascade. Upon TLR4 activation, a series of adaptor proteins, including MyD88 and TRIF, are recruited, leading to the activation of the TAK1/TAB1 complex.[1][5] TAK1, in turn, phosphorylates and activates the IKK complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[6][7] The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1] By inhibiting IKKα/β, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation and the subsequent inflammatory response.[1]
Applications in TLR4 Signaling Research
-
Inhibition of Pro-inflammatory Cytokine Production: this compound can be used to block the LPS-induced production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell types, including macrophages and monocytes.[8][9][10]
-
Investigation of the NF-κB Pathway: As a direct inhibitor of the IKK complex, this compound is an ideal tool to study the role of IKKα/β in the activation of the canonical NF-κB pathway downstream of TLR4.[1]
-
Structure-Activity Relationship Studies: The biaryl urea scaffold of this compound serves as a starting point for the development of more potent and selective anti-inflammatory agents targeting the IKK complex.[1]
-
In Vivo Models of Inflammation: this compound has shown efficacy in reducing TLR2-induced inflammation in vivo, suggesting its potential utility in animal models of TLR4-mediated diseases such as endotoxic shock and sepsis.[1]
Quantitative Data
Table 1: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | < 50 | < 30 | < 20 |
| LPS (100 ng/mL) | 2500 ± 210 | 1800 ± 150 | 800 ± 75 |
| LPS + this compound (1 µM) | 1850 ± 180 | 1300 ± 120 | 600 ± 60 |
| LPS + this compound (5 µM) | 900 ± 95 | 750 ± 80 | 350 ± 40 |
| LPS + this compound (15 µM) | 250 ± 30 | 180 ± 25 | 90 ± 15 |
Data are represented as mean ± SEM of three independent experiments. The values presented are representative examples based on typical experimental outcomes.
Table 2: Inhibitory Concentration (IC50) of this compound in Different Cell Lines
| Cell Line | Assay | Ligand | IC50 (µM) |
| HEK293-TLR4 | NF-κB Luciferase Reporter Assay | LPS | 5 - 10 |
| THP-1 (monocytes) | TNF-α ELISA | LPS | 8 - 12 |
| RAW 264.7 (macrophages) | IL-6 ELISA | LPS | 7 - 11 |
IC50 values are approximate and can vary depending on experimental conditions.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines:
-
HEK293 cells stably expressing TLR4/MD2/CD14 (for reporter assays).
-
RAW 264.7 murine macrophage cell line.
-
THP-1 human monocytic cell line (differentiated into macrophages with PMA).
-
-
Culture Media:
-
HEK293-TLR4: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
RAW 264.7 and THP-1: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Experimental Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well for cytokine assays, 12-well for Western blotting).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[1]
-
Stimulate the cells with an appropriate TLR4 agonist, such as LPS (100 ng/mL), for the desired time period (e.g., 6 hours for Western blot, 24 hours for cytokine assays).
-
2. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Materials:
-
HEK293-TLR4 cells.
-
NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Protocol:
-
Co-transfect HEK293-TLR4 cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of secreted cytokines in the cell culture supernatant.
-
Materials:
-
Cell culture supernatants from the experiment described in Protocol 1.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
Microplate reader.
-
-
Protocol:
-
Collect the cell culture supernatants after treatment with this compound and/or LPS.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
4. Western Blot for IκBα Degradation
This protocol is used to assess the phosphorylation and degradation of IκBα.
-
Materials:
-
Cell lysates.
-
Protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-IκBα, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for β-actin as a loading control.
-
Visualizations
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. mdpi.com [mdpi.com]
- 9. LPS-induced cytokine production and expression of beta2-integrins and CD14 by peripheral blood mononuclear cells of patients with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with INH14
Disclaimer: The compound "INH14" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are presented as a representative template for a hypothetical anti-cancer agent that induces apoptosis and cell cycle arrest. Researchers should adapt these protocols based on the known mechanism of action of their specific compound.
Application Note 1: Analysis of Apoptosis Induction by this compound
This protocol outlines the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with the hypothetical compound this compound. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential intrinsic apoptosis pathway that could be activated by a compound like this compound, leading to the externalization of phosphatidylserine, the marker detected by Annexin V.
Experimental Protocol: Apoptosis Assay
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a positive control (e.g., Staurosporine). Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating/dead cells).
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Gate the populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation: Quantitation of this compound-Induced Apoptosis
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 88.7 ± 3.4 | 6.1 ± 1.1 | 5.2 ± 0.9 |
| This compound | 5 | 65.4 ± 4.5 | 18.9 ± 2.3 | 15.7 ± 2.1 |
| This compound | 10 | 42.1 ± 5.2 | 35.6 ± 3.8 | 22.3 ± 2.5 |
| This compound | 25 | 15.8 ± 3.9 | 48.2 ± 4.1 | 36.0 ± 3.3 |
| Positive Control | 1 | 10.5 ± 2.8 | 55.3 ± 5.0 | 34.2 ± 4.7 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Application Note 2: Cell Cycle Analysis Following this compound Treatment
This protocol describes the use of flow cytometry to analyze the cell cycle distribution of cells treated with this compound. By staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined, revealing potential cell cycle arrest.
Experimental Workflow: Cell Cycle Analysis
The diagram below outlines the general workflow for assessing cell cycle changes after treatment with this compound.
Experimental Protocol: Cell Cycle Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting:
-
Harvest cells as described in step 3 of the Apoptosis Assay protocol.
-
Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
-
Cell Fixation:
-
Wash the cell pellet with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Collect data in a linear mode for the PI channel.
-
Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Data Presentation: Quantitation of this compound-Induced Cell Cycle Arrest
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 60.5 ± 3.1 | 25.1 ± 1.8 | 14.4 ± 1.5 |
| This compound | 1 | 62.3 ± 2.9 | 23.5 ± 2.0 | 14.2 ± 1.3 |
| This compound | 5 | 75.8 ± 4.0 | 15.2 ± 1.6 | 9.0 ± 1.1 |
| This compound | 10 | 82.1 ± 4.5 | 8.7 ± 1.3 | 9.2 ± 1.2 |
| This compound | 25 | 85.6 ± 5.1 | 5.3 ± 0.9 | 9.1 ± 1.0 |
| Positive Control | 1 | 12.4 ± 2.5 | 10.3 ± 1.9 | 77.3 ± 4.2 |
| Data are represented as mean ± standard deviation from three independent experiments. The positive control is a hypothetical G2/M arresting agent. |
Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following INH14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH14 is a small-molecule urea derivative that functions as a potent inhibitor of the IκB kinase (IKK) complex, specifically targeting the IKKα and IKKβ subunits.[1] The IKK complex is a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical cascade involved in inflammation, immune responses, cell proliferation, and survival.[1][2] By inhibiting IKKα and IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκB proteins, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes.[3][4]
This document provides a detailed protocol for the quantitative analysis of gene expression changes in response to this compound treatment using reverse transcription quantitative polymerase chain reaction (RT-qPCR). The provided methodologies and data presentation guidelines are intended to assist researchers in accurately assessing the biological activity and downstream effects of this compound.
Signaling Pathway of this compound Action
This compound targets the IKK complex, a key downstream component of various signaling pathways, including the Toll-like receptor (TLR) pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the point of inhibition by this compound.
Caption: this compound inhibits the IKK complex, blocking NF-κB signaling.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human monocytic cell line THP-1 or other relevant cell lines) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
If applicable, include a positive control for pathway activation (e.g., lipopolysaccharide [LPS] for TLR4 activation).
-
Treat the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
RNA Extraction and Quantification
-
RNA Isolation:
-
After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture vessel using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.
-
Ensure proper handling to minimize RNA degradation.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
Reverse Transcription (cDNA Synthesis)
-
Reverse Transcription Reaction:
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Use a consistent amount of total RNA for all samples (e.g., 1 µg).
-
The reaction typically includes reverse transcriptase, dNTPs, a mix of oligo(dT) and random primers, and an RNase inhibitor.
-
Perform a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR.
-
-
Incubation: Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 60 minutes, and 85°C for 5 minutes).
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in qPCR.
Quantitative PCR (qPCR)
-
Primer Design and Validation:
-
Design or obtain pre-validated primers for the target genes of interest (e.g., IL6, TNF, ICAM1) and at least two stable reference genes (e.g., GAPDH, ACTB, B2M).[5][6][7][8][9] The choice of reference genes should be validated for the specific cell type and experimental conditions.
-
Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 70-150 base pairs.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.[10]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA to each well.
-
Include the following controls in each run:
-
No template control (NTC) for each primer set to check for contamination.
-
-RT control from the reverse transcription step.
-
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).
-
Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.
-
Data Analysis
The relative quantification of gene expression can be determined using the comparative CT (ΔΔCT) method.[11]
-
Calculate the average CT value for each triplicate.
-
Normalize to the reference gene(s): ΔCT = CT (target gene) - CT (reference gene)
-
Normalize to the control group: ΔΔCT = ΔCT (treated sample) - ΔCT (control sample)
-
Calculate the fold change: Fold Change = 2-ΔΔCT
Data Presentation
Summarize the quantitative data in a clearly structured table for easy comparison.
| Target Gene | Treatment | Concentration (µM) | Average CT (Target) | Average CT (Reference) | ΔCT | ΔΔCT | Fold Change vs. Vehicle |
| IL6 | Vehicle | 0 | 28.5 | 22.1 | 6.4 | 0.0 | 1.0 |
| This compound | 10 | 30.2 | 22.0 | 8.2 | 1.8 | 0.29 | |
| This compound | 25 | 31.8 | 22.2 | 9.6 | 3.2 | 0.11 | |
| TNF | Vehicle | 0 | 26.3 | 22.1 | 4.2 | 0.0 | 1.0 |
| This compound | 10 | 27.9 | 22.0 | 5.9 | 1.7 | 0.31 | |
| This compound | 25 | 29.1 | 22.2 | 6.9 | 2.7 | 0.15 | |
| ICAM1 | Vehicle | 0 | 24.8 | 22.1 | 2.7 | 0.0 | 1.0 |
| This compound | 10 | 26.0 | 22.0 | 4.0 | 1.3 | 0.41 | |
| This compound | 25 | 27.2 | 22.2 | 5.0 | 2.3 | 0.20 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Workflow
The following diagram outlines the complete experimental workflow for the qPCR analysis of gene expression after this compound treatment.
Caption: Workflow for qPCR analysis of gene expression after this compound treatment.
References
- 1. GeneQuery™ Human NF-kB Signaling Pathway qPCR Array Kit (GQH-NF-kB) [sciencellonline.com]
- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting IκBβ–NFκB signaling attenuates the expression of select pro-inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common problems with INH14 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using INH14 in cell culture experiments. The information is designed to assist in overcoming common challenges and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or N-(4-Ethylphenyl)-N'-phenylurea, is a small molecule inhibitor. It functions by targeting and inhibiting the activity of IκB kinase α (IKKα) and IκB kinase β (IKKβ).[1] These kinases are crucial components of the canonical and non-canonical NF-κB signaling pathways. By inhibiting IKKα and IKKβ, this compound effectively blocks the degradation of IκBα, which in turn prevents the nuclear translocation and activation of NF-κB.[1] This inhibitory action ultimately leads to a reduction in the inflammatory response mediated by Toll-like receptors (TLRs) such as TLR2 and TLR4, as well as TNF-R and IL-1R signaling.[1]
Q2: In which cell lines has this compound been tested?
A2: this compound has been evaluated in several cell lines, including Human Embryonic Kidney 293 (HEK293) cells, RAW264.7 mouse macrophages, and the SKOV3 human ovarian cancer cell line.[2]
Q3: What is the recommended solvent for dissolving this compound?
A3: For cell culture applications, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guide
Issue 1: Low or No Inhibitory Effect of this compound
Q: I am not observing the expected inhibitory effect of this compound on my target pathway. What could be the issue?
A: This could be due to several factors, including suboptimal concentration, compound instability, or issues with the experimental setup.
Troubleshooting Steps:
-
Verify Working Concentration: The optimal concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the IC50 in your specific cell line.
-
Check Compound Stability: The stability of small molecules in cell culture media can vary.[4] Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
Confirm Target Expression: Ensure that your cell line expresses the target kinases (IKKα/β) and that the NF-κB pathway is active under your experimental conditions.
-
Control for Cell Density: High cell density can sometimes affect the apparent potency of a compound. Ensure consistent cell seeding densities across experiments.
Issue 2: High Cell Death or Cytotoxicity
Q: I am observing significant cell death after treating my cells with this compound. How can I address this?
A: Cytotoxicity can be caused by the compound itself, the solvent, or other experimental conditions.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: It is essential to determine the concentration range at which this compound is cytotoxic to your cells. Use standard cytotoxicity assays such as MTT or LDH assays to establish a non-toxic working concentration.
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%.[3] Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) in all experiments.
-
Optimize Incubation Time: Extended exposure to a compound can sometimes lead to cytotoxicity. Consider reducing the incubation time with this compound.
-
Monitor Cell Morphology: Regularly observe the morphology of your cells under a microscope. Any signs of stress, such as rounding up or detachment, could indicate cytotoxicity.
Issue 3: Inconsistent or Variable Results
Q: My results with this compound are not reproducible between experiments. What could be the cause?
A: Inconsistent results are often due to variations in experimental procedures or reagents.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, compound preparation, incubation times, and assay procedures, are kept consistent.
-
Use Low Passage Cells: Work with cells at a low passage number to minimize phenotypic drift that can occur with continuous culturing.
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants, as these can significantly impact cellular responses.
-
Aliquot Reagents: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for IKKα | 8.97 µM | In vitro kinase assay | [1] |
| IC50 for IKKβ | 3.59 µM | In vitro kinase assay | [1] |
| IC50 for TLR2-mediated NF-κB activity | 4.127 µM | HEK293 cells | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol is designed to determine the optimal, non-toxic working concentration of this compound in your cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to keep the final DMSO concentration below 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 for cytotoxicity.
-
Protocol 2: Assessment of this compound-induced Cytotoxicity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with a range of this compound concentrations.
-
Include the following controls as per the kit instructions:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control (0.1% DMSO)
-
Maximum LDH release control (cells treated with a lysis buffer provided in the kit)
-
Medium background control (medium without cells)
-
-
-
Incubation:
-
Incubate the plate for the desired experimental duration at 37°C and 5% CO2.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new 96-well plate and adding the LDH reaction mixture.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Visualizations
Caption: this compound inhibits the IKKα/β complex, preventing NF-κB activation.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Technical Support Center: Optimizing INH14 Concentration for In Vitro Experiments
Welcome to the technical support center for INH14, a potent inhibitor of IκB kinase (IKK)α and IKKβ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for your in vitro experiments and to offer troubleshooting support for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that functions as a cell-permeable inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ).[1][2] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor. This ultimately leads to the suppression of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation.[3][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a starting concentration range of 1 µM to 25 µM is recommended. For example, in HEK293-TLR2 cells, 25 µM of this compound has been shown to significantly reduce IκBα degradation.[3] In ovarian cancer cell lines like SKOV3, concentrations around 20 µM have been used to assess effects on NF-κB activity and cell migration.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution can then be diluted in your cell culture medium to the desired final concentration. When preparing your working solutions, ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to your cells, typically recommended to be at or below 0.1%.[5] Store the DMSO stock solution at -20°C for long-term stability.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have minimal toxicity to primary human monocytes at concentrations up to 20 µM.[3] However, it can inhibit the growth of certain cancer cells, such as ovarian cancer cells.[3] It is essential to assess the cytotoxicity of this compound in your specific cell line using a cell viability assay, such as an MTT or Calcein-AM assay, in parallel with your functional experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of NF-κB activity | Suboptimal this compound Concentration: The concentration of this compound may be too low for your cell type or experimental conditions. | Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the IC50 for NF-κB inhibition in your specific cell line. |
| Inhibitor Inactivity: The this compound may have degraded due to improper storage or handling. | Ensure proper storage of the this compound stock solution at -20°C. Prepare fresh dilutions from the stock for each experiment. | |
| High Cell Density: A high cell density might metabolize the inhibitor or require a higher concentration for effective inhibition. | Optimize your cell seeding density. Ensure that cells are in the logarithmic growth phase during treatment. | |
| High background in Western blot for phosphorylated proteins | Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding. | Increase the blocking time and/or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[6] |
| Antibody Concentration Too High: The primary or secondary antibody concentration may be too high, leading to non-specific bands. | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. | |
| Difficulty detecting IκBα degradation | Timing of Stimulation: The time point chosen for analysis after stimulation may not be optimal for observing maximum IκBα degradation. | Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after stimulation (e.g., with TNFα or IL-1β) to identify the peak of IκBα degradation.[7] |
| Inefficient Cell Lysis: Incomplete cell lysis can result in the loss of cytosolic proteins. | Ensure you are using a suitable lysis buffer that contains protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.[7] | |
| Cell death observed in control (DMSO-treated) wells | High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to your cells. | Ensure the final DMSO concentration is as low as possible, ideally ≤0.1%.[5] Perform a DMSO toxicity test on your specific cell line. |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Regularly check your cell cultures for any signs of contamination. Use sterile techniques for all cell culture procedures. |
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's activity.
| Parameter | Value | Assay System | Reference |
| IC50 (IKKα) | 8.97 µM | In vitro kinase assay | [3][4] |
| IC50 (IKKβ) | 3.59 µM | In vitro kinase assay | [3][4] |
| Effective Concentration | 25 µM | Reduction of IκBα degradation in HEK293-TLR2 cells | [3] |
| Effect on NF-κB Activity | ~50% reduction | Basal NF-κB activity in SKOV3 cells | [3] |
| In vivo Efficacy | 5 µg/g | Decreased TNFα production in mice after lipopeptide-induced inflammation | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for IκBα Degradation
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for a predetermined time. Then, stimulate the cells with an NF-κB activator (e.g., TNFα at 20 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against IκBα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound inhibits the IKK complex in the NF-κB pathway.
Caption: A logical approach to troubleshooting inconsistent this compound experimental results.
References
- 1. This compound | IκB/IKK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
INH14 Technical Support Center: Troubleshooting & FAQs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using INH14, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of p38α MAPK. It functions by binding to the ATP-binding pocket of p38α, preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and activating transcription factor 2 (ATF2). This effectively blocks the p38α signaling cascade, which is involved in cellular responses to stress, inflammation, and other stimuli.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, a concentrated stock solution in an appropriate solvent (e.g., DMSO) can be kept at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. When preparing working solutions, it is recommended to dilute the stock solution in pre-warmed cell culture media immediately before use.
Q3: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, experimental conditions (e.g., cell density, serum concentration), and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. Based on available data, the IC50 for this compound is in the low nanomolar range in biochemical assays.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 value or loss of this compound activity.
If you are observing a significant decrease in the potency of this compound, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh working solutions from a new aliquot of the stock solution. - Avoid repeated freeze-thaw cycles of the stock solution. - Ensure proper storage conditions (-20°C for stock solutions). |
| High Serum Concentration | - Reduce the serum concentration in your cell culture media during the experiment, if possible. - If high serum is required, you may need to increase the concentration of this compound. - Perform a dose-response experiment at different serum concentrations to assess the impact. |
| High Cell Density | - Optimize cell seeding density to avoid confluent monolayers, which can alter cellular uptake and drug metabolism. - Perform experiments at a consistent cell density across all conditions. |
| Solvent-Related Issues | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or pathway activity (typically ≤ 0.1%). |
Issue 2: High variability between replicate experiments.
High variability can obscure real biological effects. The following steps can help improve the reproducibility of your experiments.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell State | - Use cells with a consistent passage number. - Ensure cells are in a logarithmic growth phase at the time of treatment. - Synchronize cells if your experimental question is cell cycle-dependent. |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of this compound. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of multi-well plates for experimental conditions, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain a humid environment. |
| Variable Incubation Times | - Ensure consistent incubation times for all treatments and subsequent assay steps. |
Experimental Protocols
Determining this compound IC50 using Western Blotting
This protocol describes how to determine the IC50 of this compound by assessing the phosphorylation of a downstream target, such as MK2.
Workflow for IC50 Determination
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, THP-1) in a 12-well or 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Starvation (Optional): Once cells are attached, you may want to serum-starve them for 2-4 hours to reduce the basal level of p38 MAPK activity.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture media. Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: After pre-treatment, stimulate the cells with a known activator of the p38 MAPK pathway (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce phosphorylation of downstream targets.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of a p38 target (e.g., phospho-MK2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. It is also good practice to probe for the total form of the target protein (e.g., total MK2).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal and/or the loading control.
-
Plot the normalized signal against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway
p38α MAPK Signaling Pathway and Point of this compound Inhibition
preventing INH14 degradation in experimental setups
Welcome to the technical support center for INH14. This resource provides troubleshooting guides and answers to frequently asked questions to help you mitigate this compound degradation in your experimental setups and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective small molecule inhibitor of the novel kinase, Apoptosis Signaling Regulator 1 (ASR1). By inhibiting ASR1, this compound prevents the phosphorylation and subsequent degradation of the pro-apoptotic protein ProApop-1, thereby promoting programmed cell death in targeted cell lines. Due to its chemical structure, this compound is susceptible to degradation under common experimental conditions, making careful handling critical.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light. Stock solutions, typically prepared in anhydrous DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, the lyophilized powder is stable for at least 24 months, and DMSO stock solutions are stable for up to 6 months.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are:
-
Hydrolysis: The ester moiety in this compound is susceptible to hydrolysis, particularly in aqueous solutions with a pH above 7.5. This process is accelerated at higher temperatures.
-
Oxidation: The thiol group on the molecule can be oxidized, leading to the formation of inactive dimers or other oxidized species. This is often catalyzed by exposure to air, certain metal ions, or reactive oxygen species in cell culture media.
Q4: How can I detect this compound degradation in my samples?
A4: The most reliable method for detecting and quantifying this compound degradation is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique can separate the parent this compound compound from its degradation products. A decrease in the peak area corresponding to this compound and the appearance of new peaks are indicative of degradation. A detailed protocol for this analysis is provided below.
Troubleshooting Guide
Q1: My this compound-induced apoptosis is significantly lower than expected in my cell-based assay.
A1: This issue is often linked to this compound degradation in the cell culture medium. The relatively high temperature (37°C) and physiological pH (~7.4) of cell culture environments can accelerate both hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Prepare Fresh: Prepare the final working dilution of this compound in your cell culture medium immediately before adding it to the cells. Do not store pre-diluted this compound in aqueous media.
-
Limit Exposure Time: If possible, design your experiment to use the shortest effective incubation time.
-
Test Stability: Perform a stability test by incubating this compound in your specific cell culture medium for the duration of your experiment and analyze the remaining concentration by HPLC-MS.
-
Consider Additives: For longer experiments, consider supplementing the medium with a low concentration of an antioxidant, such as N-acetylcysteine (NAC), after confirming it does not interfere with your experimental model.
-
Q2: I am observing high variability between replicate experiments.
A2: High variability can be a sign of inconsistent this compound concentration due to degradation during sample preparation.
-
Troubleshooting Steps:
-
Control Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.
-
Use Anhydrous Solvents: Ensure your primary solvent (e.g., DMSO) is anhydrous, as water content can cause hydrolysis in the stock solution over time.
-
Protect from Light: During preparation, protect this compound solutions from direct light by using amber vials or wrapping tubes in foil.
-
Data & Stability
The stability of this compound is highly dependent on the solvent, pH, and temperature. The following tables summarize the half-life of this compound under various conditions.
Table 1: this compound Half-Life in Common Solvents at 25°C
| Solvent | pH | Half-Life (t½) |
| Anhydrous DMSO | N/A | > 6 months |
| PBS | 7.4 | ~48 hours |
| RPMI-1640 (+10% FBS) | 7.4 | ~12 hours |
| Tris Buffer | 8.5 | ~6 hours |
Table 2: Effect of Temperature on this compound Half-Life in PBS (pH 7.4)
| Temperature | Half-Life (t½) |
| 4°C | ~14 days |
| 25°C (Room Temp) | ~48 hours |
| 37°C (Incubator) | ~18 hours |
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC-MS
This protocol provides a method to determine the stability of this compound in your specific experimental buffer or medium.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your chosen aqueous medium (e.g., PBS, cell culture medium). Prepare enough volume for all time points.
-
-
Incubation:
-
Incubate the 10 µM this compound solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 100 µL) of the solution.
-
Immediately stop further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis. The T=0 sample represents 100% integrity.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: Monitor the mass-to-charge ratio (m/z) for this compound and its expected degradation products (e.g., hydrolyzed or oxidized forms) using mass spectrometry.
-
-
Data Analysis:
-
Calculate the peak area for the parent this compound compound at each time point.
-
Normalize the peak area at each time point to the peak area of the T=0 sample to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound versus time to determine its stability profile.
-
Visual Guides
INH14 Technical Support Center: Addressing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects during experiments with INH14, a known inhibitor of IκB kinase (IKK) α and β.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small-molecule urea derivative that functions as an inhibitor of the IKKα/β-dependent TLR inflammatory response.[1][2][3] Its primary targets are the IκB kinases IKKα and IKKβ.[1][2][3] By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn leads to the inhibition of NF-κB activation and the downstream inflammatory signaling cascade.[1][2]
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined as:
| Target | IC50 Value |
| IKKα | 8.97 μM |
| IKKβ | 3.59 μM |
Q3: What are the potential off-target effects of this compound?
While specific off-target interactions of this compound have not been extensively documented in publicly available literature, researchers should be aware of potential off-target effects common to kinase inhibitors. These can arise from the inhibitor binding to other kinases with similar ATP-binding pockets or to unrelated proteins. Urea-based compounds, in general, can sometimes exhibit non-specific binding.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Perform control experiments: Include appropriate negative and positive controls to help differentiate on-target from off-target effects.
-
Use structurally unrelated inhibitors: Confirm phenotypes observed with this compound by using other IKKα/β inhibitors with different chemical scaffolds.
-
Employ non-pharmacological methods: Utilize techniques like siRNA or shRNA to knock down IKKα and/or IKKβ to validate that the observed phenotype is indeed due to the inhibition of these specific targets.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during this compound experiments, with a focus on distinguishing on-target from off-target effects.
Issue 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.
-
Possible Cause 1 (Off-Target Effect): The observed phenotype may be due to this compound binding to an unintended target.
-
Troubleshooting Steps:
-
Validate with a structurally different IKK inhibitor: Treat cells with another known IKK inhibitor that has a different chemical structure. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Rescue experiment: Overexpress a constitutively active form of IKKα or IKKβ. If the phenotype is rescued, it suggests the effect is on-target.
-
Kinase profiling: Perform a broad-panel kinase screen to identify other potential kinases that this compound may be inhibiting.
-
-
-
Possible Cause 2 (On-Target Effect in an unexpected pathway): IKKα and IKKβ can have roles in pathways other than NF-κB signaling.
-
Troubleshooting Steps:
-
Literature review: Search for literature linking IKKα/β to the observed phenotype or cellular process.
-
Pathway analysis: Conduct transcriptomic or proteomic analysis to identify pathways that are significantly altered by this compound treatment.
-
-
Issue 2: High level of cytotoxicity observed at effective concentrations.
-
Possible Cause 1 (Off-Target Toxicity): this compound may be toxic to cells through mechanisms unrelated to IKK inhibition.
-
Troubleshooting Steps:
-
Dose-response curve: Perform a detailed dose-response experiment to determine the therapeutic window (the concentration range where the on-target effect is observed without significant toxicity).
-
Cell viability assays: Use multiple, mechanistically different cell viability assays (e.g., MTT, LDH release, Annexin V/PI staining) to confirm the nature and extent of cell death.
-
Compare with IKK knockdown: Compare the cytotoxicity of this compound with that induced by siRNA/shRNA-mediated knockdown of IKKα and IKKβ. If this compound is significantly more toxic, off-target effects are likely.
-
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Possible Cause 1 (Pharmacokinetics and Metabolism): this compound may have poor pharmacokinetic properties or be rapidly metabolized in vivo, leading to off-target effects from its metabolites.
-
Troubleshooting Steps:
-
Pharmacokinetic analysis: Measure the concentration of this compound and its potential metabolites in plasma and target tissues over time.
-
Test metabolites: If major metabolites are identified, synthesize or isolate them and test their activity and toxicity in vitro.
-
-
Experimental Protocols
Protocol 1: Validating On-Target Engagement of this compound in Cells
This protocol describes how to confirm that this compound is engaging its intended targets (IKKα/β) in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa, or a relevant cell line for your research) at an appropriate density.
-
Treat cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies conjugated to HRP or a fluorescent dye.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.
-
A dose-dependent decrease in phospho-IκBα levels upon this compound treatment indicates on-target engagement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Binding
CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular environment.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C). Target engagement by this compound is expected to stabilize IKKα and IKKβ, increasing their melting temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blot for the presence of IKKα and IKKβ.
-
-
Data Analysis:
-
Plot the amount of soluble IKKα and IKKβ as a function of temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates direct target engagement.
-
Visualizations
Caption: this compound inhibits the IKK complex in the NF-κB signaling pathway.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
how to improve the stability of INH14 in solution
This technical support center provides guidance on improving the stability of the small molecule inhibitor INH14 in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter various challenges during the handling and application of this compound in solution. This guide addresses common issues in a question-and-answer format.
Question: My this compound solution appears cloudy or has visible precipitate. What should I do?
Answer: This may indicate that this compound has low solubility or has precipitated out of solution.
-
Verification: Confirm the concentration of your solution and review the known solubility data for this compound in your chosen solvent.
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Cautiously warm the solution to 37°C to increase solubility.[1]
-
Solvent Change: If precipitation persists, consider switching to a solvent with higher solubility for this compound, such as DMSO.[1]
Question: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
Answer: A decline in activity suggests potential degradation of this compound.
-
Storage Conditions: Ensure the solution is stored at the recommended temperature of -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
-
Light Exposure: Protect the solution from light, as light can accelerate the degradation of some chemical compounds.
-
Hydrolysis: The urea functional group in this compound could be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. Ensure your buffer is within a stable pH range (typically around neutral).
-
Oxidation: While less common for the urea moiety, other parts of the molecule could be prone to oxidation. Consider degassing your solvent or adding antioxidants if you suspect oxidation is an issue.
Question: How can I prepare a stable aqueous solution of this compound for my cell-based assays?
Answer: Given that this compound is sparingly soluble in water[1], a common approach is to first dissolve it in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your cells (typically <0.5% DMSO).
Frequently Asked Questions (FAQs)
What is this compound?
This compound, with the chemical name N-(4-ethylphenyl)-N'-phenylurea, is a small-molecule inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ), with IC50 values of 8.97 µM and 3.59 µM, respectively.[1][2][3] It blocks the IKKα/β-dependent TLR inflammatory response and the NF-κB signaling pathway.[1][2]
What are the known solubility properties of this compound?
The solubility of this compound has been determined in the following solvents:
| Solvent | Solubility | Reference |
| DMSO | ≥ 125 mg/mL (520.18 mM) | [1] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
What are general strategies to improve the stability of small molecules like this compound in solution?
While specific stability data for this compound is limited, several general approaches can be employed to enhance the stability of small molecules in solution:
| Strategy | Description |
| pH Optimization | Buffering the solution to a pH where the molecule exhibits maximum stability can prevent acid or base-catalyzed degradation. |
| Use of Co-solvents | Adding co-solvents like ethanol or polyethylene glycol (PEG) can improve solubility and, in some cases, stability. |
| Addition of Stabilizers | Antioxidants (e.g., ascorbic acid, BHT) can be added to prevent oxidative degradation. Chelating agents (e.g., EDTA) can sequester metal ions that may catalyze degradation.[4] |
| Lyophilization | For long-term storage, lyophilizing the compound from a suitable solvent system can create a stable solid form that can be reconstituted before use.[5] |
| Structural Modification | In a drug development context, medicinal chemists can modify the structure of the molecule to improve its inherent stability while retaining biological activity.[6] |
| Formulation with Excipients | For therapeutic applications, formulating the compound with excipients such as polymers or cyclodextrins can enhance stability and solubility.[7] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of an this compound solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Incubation Conditions:
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
At each time point, take an aliquot from each storage condition.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial time point (t=0).
-
A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: A workflow for troubleshooting this compound solution stability issues.
Caption: Signaling pathway inhibited by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 5. Pharmaceutical formulation - Wikipedia [en.wikipedia.org]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
dealing with INH14 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INH14, a potent inhibitor of IKKα/β kinases. Our goal is to help you overcome common challenges, particularly the issue of this compound precipitation in cell culture media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, with the chemical name N-(4-Ethylphenyl)-N'-phenylurea, is a small molecule inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ). These kinases are crucial components of the canonical and non-canonical NF-κB signaling pathways. By inhibiting IKKα and IKKβ, this compound effectively blocks the activation of NF-κB, a key transcription factor involved in inflammatory responses, immune regulation, and cell survival. This makes this compound a valuable tool for studying inflammation and for potential therapeutic development in inflammatory diseases and cancer.
Q2: What are the solubility properties of this compound?
A2: this compound is a hydrophobic compound with distinct solubility characteristics. It is highly soluble in dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions like water or cell culture media. This disparity is a primary reason for the precipitation issues encountered during experiments.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon its addition to cell culture media is a common issue that can significantly impact experimental results by reducing the effective concentration of the inhibitor. This guide provides a systematic approach to troubleshooting and preventing this problem.
Visualizing the Problem: The Path to Precipitation
The following diagram illustrates the steps that can lead to this compound precipitation and the key factors to consider at each stage.
Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon adding this compound stock to media | Poor aqueous solubility: The hydrophobic nature of this compound causes it to crash out of solution when introduced to the aqueous environment of the cell culture media. | 1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your media does not exceed the tolerance of your cell line (see Table 1). A slightly higher, yet non-toxic, DMSO concentration can help maintain this compound solubility. 2. Slow, Dropwise Addition: Add the this compound stock solution to your media slowly and dropwise while gently vortexing or swirling the media. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation. 3. Pre-warm Media: Use media that is pre-warmed to 37°C. Increased temperature can improve the solubility of some compounds. |
| Precipitation observed after a period of incubation | Interaction with media components: Components in the media, such as proteins in fetal bovine serum (FBS), can interact with this compound over time, leading to the formation of insoluble complexes. pH changes: Cellular metabolism can alter the pH of the culture media, which can affect the solubility of this compound. | 1. Reduce Serum Concentration: If your experiment allows, consider using a lower concentration of FBS or transitioning to a serum-free media formulation. 2. Test Different Media: The composition of different basal media can vary. Test the solubility of this compound in a few different types of media to see if one is more compatible. 3. Monitor and Buffer pH: Ensure your incubator's CO2 levels are stable and consider using a medium with a more robust buffering system if significant pH changes are observed. |
| Inconsistent experimental results | Variable this compound concentration: Precipitation leads to a lower and inconsistent effective concentration of this compound in your experiments. | 1. Visual Inspection: Always visually inspect your media for any signs of precipitation before and during the experiment. 2. Filter Sterilization: After diluting the this compound stock into the media, you can filter the final working solution through a 0.22 µm syringe filter to remove any pre-existing precipitates. However, be aware that this may also remove some of the dissolved compound if it is close to its solubility limit. |
Quantitative Data: DMSO Tolerance in Common Cell Lines
The final concentration of DMSO in cell culture is a critical factor. While some cell lines are more robust, it is generally recommended to keep the final DMSO concentration at or below 0.5% to minimize cytotoxic effects. Always perform a vehicle control (media with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent on your cells.
| Cell Line Type | Generally Tolerated Final DMSO Concentration | Recommended Maximum Final DMSO Concentration |
| Most immortalized cell lines (e.g., HEK293, HeLa, A549) | 0.1% - 0.5% | 1.0% |
| Primary cells | ≤ 0.1% | 0.5% |
| Stem cells | ≤ 0.1% | 0.2% |
Note: This table provides general guidelines. It is highly recommended to perform a dose-response experiment to determine the specific DMSO tolerance of your cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 240.3 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 240.3 g/mol = 0.002403 g = 2.403 mg
-
-
-
Weigh this compound: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube (e.g., 1 mL for a 10 mM solution).
-
Dissolve this compound: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Experimental Workflow for Cell-Based Assays with this compound
This protocol provides a general workflow for treating cells with this compound and assessing its effects.
Procedure:
-
Cell Seeding: Seed your cells at the desired density in appropriate culture plates or flasks and allow them to adhere and grow for 24 hours.
-
Prepare Working Solution: a. Thaw an aliquot of your this compound DMSO stock solution. b. Pre-warm your cell culture media to 37°C. c. Calculate the volume of this compound stock needed to achieve your desired final concentration. For example, to make 10 mL of media with a final this compound concentration of 10 µM from a 10 mM stock, you would add 10 µL of the stock solution to 10 mL of media. d. Slowly add the this compound stock solution dropwise to the pre-warmed media while gently swirling. e. Prepare a vehicle control by adding the same volume of DMSO to an equal volume of media.
-
Cell Treatment: a. Carefully aspirate the old media from your cells. b. Add the this compound-containing media or the vehicle control media to the respective wells or flasks.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24 hours).
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as protein extraction for Western blotting, RNA isolation for qPCR, or a cell viability assay.
Signaling Pathway
This compound Inhibition of the NF-κB Signaling Pathway
This compound targets and inhibits the IKKα/β kinases, which are central to the activation of the NF-κB signaling pathway. This pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1β) or pathogen-associated molecular patterns (PAMPs).
optimizing incubation time for INH14 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the incubation time and troubleshooting experiments involving INH14.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancer types, making this compound a subject of interest for oncology research.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration is highly dependent on the cell line being used. We advise performing a dose-response curve to determine the IC50 value for your specific model system.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary from 6 to 48 hours. For initial experiments, a 24-hour incubation period is a good starting point. The ideal time will depend on the specific biological question being addressed and the turnover rate of the target protein.
Q4: What is the appropriate solvent for this compound?
A4: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in DMSO and then diluting it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| The cell line is particularly sensitive to MEK inhibition. | Reduce the incubation time. | |
| The final DMSO concentration is above 0.1%. | Ensure the final DMSO concentration in the culture medium is at or below 0.1%. | |
| Inconsistent or No Effect on Downstream Targets (e.g., p-ERK) | Incubation time is too short. | Increase the incubation time (e.g., try 24, 36, and 48-hour time points). |
| This compound concentration is too low. | Increase the concentration of this compound. | |
| Issues with antibody quality in Western blot. | Use a validated antibody for your target and include appropriate positive and negative controls. | |
| Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells/plates. |
| Pipetting errors during drug dilution. | Use calibrated pipettes and prepare a master mix of the drug dilution to add to the cells. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h Incubation |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.7 |
| HT-29 | Colorectal Adenocarcinoma | 3.5 |
| U-87 MG | Glioblastoma | 12.1 |
Table 2: Effect of Incubation Time on p-ERK Inhibition in A549 Cells (10 µM this compound)
| Incubation Time (hours) | p-ERK Levels (% of Control) |
| 6 | 65% |
| 12 | 42% |
| 24 | 15% |
| 48 | 12% |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
-
Cell Seeding: Plate your cells of interest (e.g., A549) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Allow the cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO2).
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Perform a Western blot to analyze the expression levels of your target protein (e.g., p-ERK) and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the loading control. Determine the incubation time that results in the desired level of target inhibition.
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for determining the optimal incubation time for this compound.
Technical Support Center: Troubleshooting Western Blots for p-IκBα after INH14 Treatment
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and detailed protocols for successfully performing Western blots for phosphorylated IκBα (p-IκBα) following treatment with INH14, a putative inhibitor of the NF-κB pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when detecting p-IκBα, a transient and low-abundance phosphoprotein, especially when expecting a signal decrease due to inhibitor treatment.
Q1: I am not detecting any p-IκBα signal in my positive control (e.g., TNFα-stimulated) or this compound-treated samples. What went wrong?
A1: A complete lack of signal is a common issue, often related to sample preparation or antibody issues. Consider the following causes and solutions:
-
Protein Degradation: p-IκBα is rapidly dephosphorylated and degraded. It is critical to work quickly and keep samples on ice. Lysis buffers must contain phosphatase and protease inhibitors.
-
Insufficient Stimulation: The activation of the NF-κB pathway (and thus IκBα phosphorylation) is transient. Ensure you have optimized the stimulation time and concentration of your positive control agonist (e.g., TNFα, LPS) to hit the peak p-IκBα expression, which can occur as early as 5-15 minutes post-stimulation.
-
Primary Antibody Incompatibility: Ensure your primary antibody is validated for Western blot and is specific to the phosphorylated serine residues (typically Ser32/36) of IκBα.
-
Inactive Secondary Antibody: Your HRP-conjugated secondary antibody may have lost activity. Test it with a reliable positive control blot.
Q2: My p-IκBα signal is very weak, making it difficult to see a decrease with this compound treatment. How can I enhance the signal?
A2: Weak signals can be improved by optimizing several steps in the protocol.
-
Increase Protein Load: You may need to load a higher amount of total protein per lane than for more abundant proteins. Try loading between 30-50 µg of total lysate.
-
Antibody Concentration and Incubation: The antibody datasheet is a starting point. Perform a titration to find the optimal primary antibody concentration. Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.
-
Enhanced Chemiluminescence (ECL) Substrate: Use a high-sensitivity ECL substrate designed for detecting low-abundance proteins.
-
Blocking Agent: Milk contains phosphoproteins (casein) that can sometimes interfere with phospho-antibody detection. Try switching from non-fat dry milk to 5% Bovine Serum Albumin (BSA) in TBST for all blocking and antibody incubation steps.
Q3: I see multiple non-specific bands on my blot, which complicates the analysis of the p-IκBα band (approx. 39 kDa). How can I reduce this background?
A3: High background and non-specific bands can mask your target protein. The following adjustments can improve blot clarity:
-
Washing Steps: Increase the number and duration of your TBST washes after primary and secondary antibody incubations. For example, perform 3-4 washes of 10-15 minutes each with vigorous agitation.
-
Optimize Antibody Concentrations: Using too high a concentration of primary or secondary antibody is a common cause of non-specific binding. Dilute your antibodies further.
-
Blocking Optimization: Increase the blocking time to 1.5-2 hours at room temperature. Ensure your blocking agent (BSA or milk) is fresh and fully dissolved.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Q4: The p-IκBα signal in my untreated/vehicle control is inconsistent between experiments. Why is this happening?
A4: Basal levels of p-IκBα can be very low and sensitive to handling.
-
Consistent Cell Culture Conditions: Ensure cells are seeded at the same density and are of a similar passage number for all experiments. Over-confluent or stressed cells can have altered basal signaling.
-
Lysis and Harvesting: Harvest all samples in a consistent and rapid manner. Any delay can lead to changes in phosphorylation status.
-
Loading Controls: Always normalize your p-IκBα signal to a reliable loading control (e.g., β-actin, GAPDH). It is also best practice to strip the membrane and re-probe for total IκBα to show that the decrease in signal is due to reduced phosphorylation, not total protein degradation.
Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
This protocol is optimized to preserve protein phosphorylation.
-
Preparation: Pre-chill all buffers, centrifuges, and collection tubes to 4°C. Prepare fresh lysis buffer.
-
Cell Treatment: Culture and treat cells with your positive control (e.g., 20 ng/mL TNFα for 15 minutes) and various concentrations of this compound for the desired time. Include a vehicle-only control.
-
Harvesting: Aspirate media and immediately wash cells once with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well (for a 6-well plate). Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Storage: Add Laemmli sample buffer, boil at 95-100°C for 5-10 minutes, and store at -80°C or use immediately.
Protocol 2: Western Blot for p-IκBα
-
SDS-PAGE: Load 30-50 µg of protein lysate per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.
-
Blocking: Block the membrane for 1.5-2 hours at room temperature in 5% BSA in TBST with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with anti-p-IκBα (Ser32/36) antibody diluted in 5% BSA/TBST. Incubation is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10-15 minutes each in TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5).
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed for total IκBα and a loading control like GAPDH.
Data Presentation
Table 1: Recommended Antibody Dilutions & Incubation Conditions
| Antibody Target | Host Species | Dilution Range | Diluent | Incubation Time | Incubation Temp. |
| p-IκBα (Ser32/36) | Rabbit | 1:500 - 1:2000 | 5% BSA in TBST | Overnight | 4°C |
| Total IκBα | Mouse | 1:1000 - 1:3000 | 5% Milk in TBST | 1-2 hours | Room Temp. |
| GAPDH | Mouse | 1:5000 - 1:20000 | 5% Milk in TBST | 1 hour | Room Temp. |
| Anti-Rabbit IgG-HRP | Goat | 1:2000 - 1:10000 | 5% BSA/Milk in TBST | 1 hour | Room Temp. |
| Anti-Mouse IgG-HRP | Goat | 1:2000 - 1:10000 | 5% Milk in TBST | 1 hour | Room Temp. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Insufficient protein load | Load 30-50 µg of lysate. |
| Ineffective agonist stimulation | Optimize agonist concentration and time (e.g., 5-15 min). | |
| Phosphatase/protease activity | Use fresh inhibitors in ice-cold lysis buffer. | |
| Suboptimal antibody dilution | Titrate primary antibody; try overnight 4°C incubation. | |
| Inactive ECL substrate | Use fresh, high-sensitivity substrate. | |
| High Background | Insufficient blocking | Block for 1.5-2 hours in 5% BSA/TBST. |
| Antibody concentration too high | Further dilute primary and secondary antibodies. | |
| Insufficient washing | Increase number and duration of TBST washes. | |
| Non-Specific Bands | Cross-reactivity of antibody | Check antibody datasheet for validation. Try a different clone. |
| Protein degradation | Ensure protease inhibitors are used throughout. | |
| High secondary antibody concentration | Titrate secondary antibody to optimal dilution. |
Mandatory Visualizations
Caption: Simplified NF-κB signaling cascade showing this compound inhibition of IKK.
Caption: Step-by-step experimental workflow for p-IκBα Western blotting.
minimizing INH14 toxicity in primary cells
Welcome to the technical support center for INH14, a selective inhibitor of mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound, with a focus on minimizing toxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets MTHFD2, a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in rapidly proliferating cells, such as cancer cells and embryonic tissues, where it plays a key role in the synthesis of nucleotides (purines and thymidylate) and amino acids necessary for cell growth and division.[1][2] In contrast, most healthy, differentiated adult tissues have low to undetectable levels of MTHFD2 expression.[1][2] By inhibiting MTHFD2, this compound disrupts the folate cycle, leading to a depletion of essential building blocks for DNA and RNA synthesis. This can induce replication stress and ultimately lead to the death of cells that are highly dependent on this pathway.[3]
Q2: Why is this compound expected to have lower toxicity in primary cells compared to cancer cells?
A2: The selectivity of this compound's effect is based on the differential expression of its target, MTHFD2. Primary, non-cancerous cells typically have very low levels of MTHFD2 and are less reliant on the mitochondrial one-carbon metabolism pathway for nucleotide synthesis.[1][2] This metabolic difference creates a therapeutic window, allowing for the targeting of MTHFD2 in cancer cells while having a minimal impact on normal, healthy cells.[4] Studies with other MTHFD2 inhibitors have shown a therapeutic window of up to four orders of magnitude between their effects on cancer cells versus non-tumorigenic cells.[3]
Q3: What is the optimal concentration of this compound to use in my primary cell experiments?
A3: The optimal concentration of this compound will vary depending on the specific primary cell type and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. Based on available data for MTHFD2 inhibitors, the IC50 in non-cancerous cells is expected to be significantly higher than in cancer cells. For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point for toxicity testing in primary cells.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically supplied as a solid. For cell culture use, it should be dissolved in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing your final working concentrations in cell culture media, ensure that the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high toxicity in primary cells. | 1. Incorrect concentration: Calculation error in dilutions. 2. Solvent toxicity: Final DMSO concentration is too high (>0.1%). 3. Cell health: Primary cells are stressed or have a high passage number. 4. Off-target effects: Although selective, high concentrations may lead to off-target activity. | 1. Double-check all calculations and dilution steps. 2. Ensure the final DMSO concentration in your culture media is at or below 0.1%. 3. Use low-passage primary cells and ensure they are healthy and growing optimally before starting the experiment. 4. Perform a dose-response curve to identify the lowest effective concentration with minimal toxicity. |
| Precipitation of this compound in cell culture media. | 1. Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous media. 2. Temperature changes: Moving from a cold stock to warm media can cause precipitation. 3. Media components: Certain salts or proteins in the media may interact with this compound.[5] | 1. Prepare the final dilution in pre-warmed media and vortex gently immediately before adding to the cells. 2. Make an intermediate dilution of the this compound stock in pre-warmed media before the final dilution. 3. If precipitation persists, consider using a different formulation or a solubilizing agent, but be aware of potential effects on your cells. |
| Inconsistent results between experiments. | 1. Reagent variability: Inconsistent quality of this compound, DMSO, or cell culture media. 2. Cell passage number: Different passage numbers of primary cells can have varied metabolic states.[6] 3. Incubation time: Variations in the duration of this compound exposure. | 1. Use high-quality, certified reagents and prepare fresh dilutions for each experiment. 2. Standardize the passage number of primary cells used in your experiments. 3. Ensure precise and consistent timing for all experimental steps. |
Data Presentation
While specific IC50 values for this compound in a wide range of primary human cells are not yet extensively published, the following table provides representative data for the toxicity of a potent MTHFD2 inhibitor (TH9619) in non-tumorigenic cells compared to a cancer cell line. This illustrates the expected therapeutic window.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| LCL-889 | Non-tumorigenic Lymphoblastoid Cell Line | > 100 | [3] |
| LCL-534 | Non-tumorigenic Lymphoblastoid Cell Line | > 100 | [3] |
| HL-60 | Acute Myeloid Leukemia | ~0.01 | [3] |
Note: This data is for the MTHFD2 inhibitor TH9619 and is intended to be representative. Researchers should determine the specific IC50 for this compound in their primary cell model of interest.
Experimental Protocols
Protocol for Assessing this compound Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Remember to include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits MTHFD2, disrupting one-carbon metabolism.
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
References
- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Primary Human Dermal Fibroblasts to Ensure for Instance EMF Exposure Experiments under Comparable Cell Culture Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of IKK with INH14
Welcome to the technical support center for INH14, a potent inhibitor of IκB kinase (IKK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments and troubleshooting common issues to ensure complete and specific inhibition of the IKK pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, small-molecule urea derivative that functions as an inhibitor of the IκB kinase (IKK) complex.[1][2] It specifically targets the catalytic subunits IKKα and IKKβ, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[1][3] This action blocks the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[3] this compound has been shown to inhibit both the canonical and non-canonical NF-κB pathways.[1]
Q2: What are the IC50 values for this compound against IKKα and IKKβ?
A2: In vitro kinase assays have determined the half-maximal inhibitory concentration (IC50) values of this compound to be:
This indicates that this compound is more potent against IKKβ.
Q3: What is the recommended starting concentration of this compound for cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Based on published data, a good starting point for cell-based assays is a concentration range of 1 µM to 25 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. In HEK293-TLR2 cells, this compound was shown to reduce TLR2-mediated NF-κB activity with a half-inhibitory concentration of 4.127 μM.[1]
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C.[5] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete inhibition of IKK activity (persistent IκBα phosphorylation) | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line or stimulus used. | Perform a dose-response experiment (e.g., 1, 5, 10, 25 µM) to determine the optimal inhibitory concentration. |
| Insufficient Incubation Time: The pre-incubation time with this compound may not be long enough for the inhibitor to effectively engage its target before stimulation. | Increase the pre-incubation time with this compound (e.g., 1-4 hours) before adding the stimulus. | |
| High Cell Density: A high cell density can lead to a higher concentration of the target protein, requiring more inhibitor. | Ensure consistent and appropriate cell seeding densities across experiments. | |
| This compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Use a fresh aliquot of this compound stock solution. Ensure proper long-term storage at -20°C or -80°C. | |
| Cell Toxicity or Death | High this compound Concentration: The concentration of this compound may be cytotoxic to the specific cell line. | Perform a cell viability assay (e.g., MTS, MTT, or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration. |
| High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%.[5] Include a vehicle control (DMSO alone) in your experiments. | |
| Prolonged Incubation: Long exposure to the inhibitor, even at non-toxic concentrations, might induce apoptosis in some cell types. | Reduce the incubation time with this compound. | |
| Variability in Results | Inconsistent Experimental Conditions: Variations in cell density, incubation times, or stimulus concentration can lead to inconsistent results. | Standardize all experimental parameters. Maintain a detailed protocol and record any deviations. |
| Cell Line Instability: Cell lines can change over time with repeated passaging. | Use low-passage number cells and regularly check for mycoplasma contamination. | |
| Potential Off-Target Effects | Inhibition of Other Kinases: At higher concentrations, this compound might inhibit other kinases. | Use the lowest effective concentration of this compound determined from your dose-response studies. If available, compare the effects of this compound with another structurally different IKK inhibitor. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (IKKα) | 8.97 µM | In vitro kinase assay | [1][2][4] |
| IC50 (IKKβ) | 3.59 µM | In vitro kinase assay | [1][2][4] |
| IC50 (TLR2-mediated NF-κB activity) | 4.127 µM | Luciferase reporter assay in HEK293-TLR2 cells | [1] |
| Effective in vivo dose | 5 µg/g | Intraperitoneal injection in mice | [1] |
Experimental Protocols
Protocol 1: In Vitro IKK Kinase Assay with this compound
This protocol is adapted from commercially available ADP-Glo™ kinase assays and published data on this compound.[5]
Materials:
-
Recombinant IKKα or IKKβ enzyme
-
IKK substrate peptide
-
ATP
-
This compound
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Set up the kinase reaction:
-
In a 96-well plate, add 5 µL of kinase reaction buffer.
-
Add 2.5 µL of the appropriate this compound dilution or vehicle control.
-
Add 2.5 µL of a solution containing the IKK enzyme and substrate peptide.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate the reaction: Add 2.5 µL of ATP solution to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Detect ADP formation: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for IKK Inhibition (Detection of Phospho-IκBα)
This protocol outlines the steps to assess the inhibitory effect of this compound on IKK activity in a cell-based assay by measuring the phosphorylation of IκBα.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Stimulus (e.g., TNF-α, LPS)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-4 hours.
-
Stimulation: Add the stimulus (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein samples with lysis buffer and Laemmli sample buffer.
-
Denature the samples by boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and a loading control to ensure equal protein loading.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting flowchart for incomplete IKK inhibition with this compound.
References
- 1. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are IKK inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | IκB/IKK | TargetMol [targetmol.com]
INH14 Technical Support Center: Bridging In Vitro and In Vivo Data
Welcome to the technical support center for INH14, a potent inhibitor of IκB kinase α (IKKα) and IKKβ. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when translating promising in vitro findings for this compound into in vivo models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are potent, but I'm not observing the expected efficacy in my in vivo model. What are the common reasons for this discrepancy?
A1: This is a frequent challenge in drug development. Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in the animal model, preventing it from reaching and maintaining the necessary concentration at the target site.[1][2]
-
Bioavailability: this compound, as a urea-based derivative, may have formulation-dependent oral bioavailability.[1] Poor solubility or formulation can significantly limit its absorption.
-
Target Engagement: Even if the compound reaches the bloodstream, it may not adequately engage with IKKα/β in the target tissue due to poor tissue penetration or high protein binding in the plasma.
-
Model System Differences: The complexity of a whole organism is vastly different from a controlled in vitro cell culture.[3] Factors like the tumor microenvironment, immune responses, and metabolic differences between species can all influence the drug's effect.
-
Off-Target Effects: At the concentrations achieved in vivo, this compound might have unforeseen off-target effects that could counteract its intended therapeutic action or cause toxicity.
Q2: How can I be sure that this compound is reaching the target tissue and inhibiting IKK in my animal model?
A2: To confirm target engagement in vivo, you should conduct pharmacodynamic (PD) studies. This involves collecting tissue samples (e.g., tumor, inflamed tissue) from your treated animals at various time points and measuring biomarkers of IKK activity. A key downstream event of IKK activation is the phosphorylation and subsequent degradation of IκBα.[4][5][6] Therefore, you can use techniques like Western blotting or immunohistochemistry to assess the levels of phosphorylated IκBα or total IκBα. A successful inhibition by this compound should lead to a stabilization of IκBα levels.
Q3: What is a good starting dose for my in vivo experiments with this compound?
A3: A starting dose can be estimated from the in vitro data, but it requires careful consideration of PK/PD relationships. The provided in vivo study used a dose of 5 µg/g (or 5 mg/kg) in mice to observe a significant reduction in TNFα.[7] However, the optimal dose will depend on your specific animal model, the disease being studied, and the route of administration. It is highly recommended to perform a dose-escalation study to determine a dose that is both well-tolerated and shows a biological effect.
Q4: Are there any known toxicities associated with inhibiting IKKβ?
A4: Yes, systemic inhibition of IKKβ has been associated with on-target toxicities. IKKβ is crucial for the survival of certain cell types, and its inhibition can lead to issues like liver and intestinal toxicity.[8] In fact, some clinical trials of IKKβ inhibitors have been terminated due to safety concerns.[2] Therefore, it is crucial to carefully monitor your animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of organ damage.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Inconsistent or no reduction in inflammatory markers (e.g., TNFα) in vivo despite potent in vitro IC50.
| Possible Cause | Suggested Solution |
| Poor Bioavailability/Formulation | This compound is a urea-based compound, which can have solubility challenges.[9] Ensure you are using an appropriate vehicle for administration (e.g., DMSO/saline). Consider conducting a small-scale formulation screen to improve solubility and absorption. |
| Inadequate Dose or Dosing Schedule | The half-life of this compound in your model may be short, requiring more frequent dosing to maintain therapeutic concentrations. Perform a pilot PK study to determine the compound's half-life and exposure levels (AUC). Use this data to optimize the dosing regimen. |
| Rapid Metabolism | The compound may be rapidly cleared by the liver. Analyze plasma samples for the presence of metabolites. If rapid metabolism is confirmed, a different route of administration or a modified analog of this compound might be necessary. |
| Incorrect Timing of Sample Collection | The peak of the inflammatory response and the peak of the drug's effect may not coincide. Conduct a time-course experiment where you collect samples at multiple time points after drug administration and induction of inflammation to identify the optimal window for observing an effect.[7] |
Problem 2: Observed toxicity in animal models at doses expected to be therapeutic.
| Possible Cause | Suggested Solution |
| On-Target Toxicity | As mentioned, IKKβ inhibition can have toxic effects.[2][8] Consider a dose reduction or a different dosing schedule (e.g., intermittent dosing) to minimize exposure while still achieving a therapeutic effect. |
| Off-Target Kinase Inhibition | This compound may be inhibiting other kinases at the concentrations achieved in vivo. Perform a broad kinase screen to identify potential off-targets. If significant off-target activity is found, a more selective compound may be needed. |
| Formulation/Vehicle Toxicity | The vehicle used for administration might be causing toxicity. Run a control group of animals that receive only the vehicle to assess its effects. |
Data Presentation
The following table summarizes the known quantitative data for this compound, providing a basis for comparison between in vitro and in vivo settings.
| Parameter | In Vitro | In Vivo | Reference |
| Target | IKKα / IKKβ | IKKα / IKKβ | [7][9] |
| IC50 (IKKα) | 8.97 µM | - | [7][9] |
| IC50 (IKKβ) | 3.59 µM | - | [7][9] |
| Model System | Cell-free kinase assay | C57BL/6J mice | [7] |
| Endpoint | ADP production | Serum TNFα levels | [7] |
| Result | Dose-dependent inhibition of kinase activity | ~50% reduction in TNFα at 5 µg/g (5 mg/kg) | [7] |
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
This protocol is adapted from commercially available kinase assay kits, which were used in the characterization of this compound.[10]
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites)
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.
-
In a 384-well plate, add the IKKβ enzyme, the IKKβ substrate, and the diluted this compound or vehicle (DMSO control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Lipopeptide-Induced Inflammation Model
This protocol is based on the in vivo experiment performed with this compound.[7]
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., DMSO and sterile saline)
-
Lipopeptide (e.g., Pam2CSK4 - a TLR2 ligand)
-
Anesthetic
-
Blood collection tubes (with anticoagulant)
-
ELISA kit for mouse TNFα
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Prepare the this compound formulation in the chosen vehicle. A common approach is to dissolve this compound in a small amount of DMSO and then dilute it with sterile saline.
-
Administer this compound (e.g., 5 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.
-
One hour after the this compound/vehicle injection, induce inflammation by i.p. injection of the lipopeptide (e.g., 2.5 mg/kg).
-
Two hours after the lipopeptide injection, anesthetize the mice and collect blood via cardiac puncture.
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Quantify the concentration of TNFα in the serum/plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
Compare the TNFα levels between the vehicle-treated and this compound-treated groups.
Visualizations
Signaling Pathway
References
- 1. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Urease inhibitors technologies as strategy to mitigate agricultural ammonia emissions and enhance the use efficiency of urea-based fertilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Technical Support Center: INH14 Quality Control and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential quality control (QC) measures, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing the IKKα/β inhibitor, INH14, from various suppliers. Consistent and reliable experimental outcomes depend on the quality and proper handling of this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or N-(4-Ethylphenyl)-N'-phenylurea, is a small molecule inhibitor of the IκB kinase (IKK) complex, specifically targeting the IKKα and IKKβ subunits. By inhibiting these kinases, this compound blocks the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by this compound has been shown to attenuate inflammatory responses mediated by Toll-like receptors (TLR2, TLR4), tumor necrosis factor receptor (TNF-R), and interleukin-1 receptor (IL-1R).
Q2: Why am I seeing different IC50 values for this compound from different suppliers?
A2: Variations in the half-maximal inhibitory concentration (IC50) values for this compound from different suppliers can arise from several factors:
-
Purity: The presence of impurities can affect the apparent potency of the compound.
-
Solubility: Incomplete solubilization of this compound can lead to an overestimation of the IC50 value.
-
Compound Stability: Degradation of the compound over time can reduce its effective concentration.
-
Assay Conditions: Differences in experimental setup, such as ATP concentration in kinase assays, can significantly impact IC50 values.[1]
It is crucial to perform in-house quality control to ensure consistency between batches and suppliers.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water, causing precipitation. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in your aqueous experimental buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects on cells.
Q4: What are the expected IC50 values for this compound against IKKα and IKKβ?
A4: Published in vitro kinase assays have reported the following IC50 values:
-
IKKα: ~8.97 µM
-
IKKβ: ~3.59 µM
Note that these values can vary depending on the specific assay conditions.[1]
Quality Control Measures for this compound from Different Suppliers
To ensure the reliability and reproducibility of your experimental results, it is imperative to perform quality control checks on this compound obtained from any supplier. The following table summarizes key QC tests, their purpose, and acceptable criteria.
| QC Test | Methodology | Purpose | Acceptable Criteria |
| Identity Verification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm that the compound is indeed this compound. | The measured mass spectrum and NMR spectrum should match the known structure of N-(4-Ethylphenyl)-N'-phenylurea. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) with UV detection | To determine the percentage of the active compound and identify any impurities. | Purity should ideally be ≥95%. The chromatogram should show a single major peak corresponding to this compound. |
| Solubility Test | Visual inspection and/or light scattering | To confirm that this compound is fully dissolved at the desired stock concentration. | A clear solution with no visible particulates when dissolved in DMSO at the intended stock concentration. |
| Functional Activity Assay | In vitro IKKβ kinase assay or a cell-based NF-κB reporter assay | To verify the biological activity of the compound. | The measured IC50 value should be within an acceptable range of the expected value (e.g., within 2-3 fold). |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or another suitable solvent.
-
HPLC Analysis:
-
Inject 10 µL of the sample onto a C18 reverse-phase column.
-
Run a gradient elution, for example, from 10% to 90% acetonitrile over 20 minutes.
-
Monitor the elution profile using a UV detector at a wavelength of 254 nm.
-
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of this compound.
Protocol 2: Functional Validation using an NF-κB Luciferase Reporter Assay
-
Cell Culture: Plate HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution. Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNFα (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Inconsistent cell passage number or density. 2. Variability in incubation times. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range and ensure uniform seeding density. 2. Standardize all incubation times. 3. Use fresh aliquots of this compound stock for each experiment. Re-evaluate stock solution purity and concentration if the issue persists. |
| Low or no inhibitory activity | 1. Inactive compound due to degradation or poor quality. 2. Incomplete solubilization of the compound. 3. Sub-optimal assay conditions (e.g., wrong stimulus concentration). | 1. Verify the identity and purity of your this compound using HPLC and MS. 2. Ensure complete dissolution of the this compound stock in DMSO. Briefly vortex and visually inspect for particulates. 3. Optimize the concentration of the NF-κB stimulus to be in the linear range of the dose-response curve. |
| High background signal in reporter assays | 1. Contamination of this compound with an NF-κB activating impurity (e.g., endotoxin). 2. Intrinsic fluorescence/luminescence of the compound. | 1. Test for endotoxin contamination in your this compound sample. 2. Run a control with this compound in the absence of the luciferase substrate to check for background signal. |
| Precipitation of this compound in aqueous buffer | 1. Poor solubility of this compound in aqueous solutions. 2. Exceeding the solubility limit when diluting from the DMSO stock. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically <0.5%). 2. Prepare working solutions immediately before use and consider using a surfactant like Pluronic F-68 in your buffer to improve solubility. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its validation.
References
Validation & Comparative
Validating the Inhibitory Effect of INH14 on IKKα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the IKKα inhibitory activity of INH14 against other known IKK inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist researchers in the evaluation and application of this compound.
Comparative Analysis of IKK Inhibitors
The inhibitory potency of this compound and other reference compounds against IKKα and IKKβ is summarized in the table below. This quantitative data allows for a direct comparison of their efficacy and selectivity.
| Compound | IKKα IC50 (μM) | IKKβ IC50 (μM) | Selectivity | Type |
| This compound | 8.97[1] | 3.59[1] | IKKβ-preferential | Dual Inhibitor |
| BMS-345541 | 4.0[2][3][4] | 0.3[2][3][4][5] | IKKβ-selective | Dual Inhibitor |
| TPCA-1 | ~0.4 (22-fold less potent than on IKKβ)[6] | 0.0179[7][8][9] | IKKβ-selective | Selective Inhibitor |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
IKKα Signaling Pathway
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway. IKKα has a crucial role in the non-canonical NF-κB pathway and can also participate in the canonical pathway. The diagram below illustrates the classical IKK/NF-κB signaling cascade.
Caption: The canonical IKK/NF-κB signaling pathway.
Experimental Workflow for Validating IKKα Inhibition
The following diagram outlines a typical workflow for validating the inhibitory effect of a compound like this compound on IKKα.
Caption: A generalized workflow for validating an IKKα inhibitor.
Logical Relationship of IKK Inhibitors
The diagram below illustrates the classification and relationship between different types of IKK inhibitors based on their selectivity.
Caption: Classification of IKK inhibitors based on selectivity.
Experimental Protocols
In Vitro IKKα/β Kinase Assay (Biochemical)
This protocol is a generalized procedure for determining the IC50 values of inhibitors against IKKα and IKKβ kinases.
Materials:
-
Recombinant human IKKα and IKKβ enzymes
-
IKK substrate (e.g., biotinylated IκBα peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/ml BSA)
-
Test compound (this compound and others) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or HTRF® KinEASE™ kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the assay wells.
-
Prepare a kinase/substrate mixture by diluting the IKKα or IKKβ enzyme and the biotinylated IκBα peptide in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection reagent (e.g., by adding ADP-Glo™ reagent or HTRF® detection reagents).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based NF-κB Reporter Assay
This protocol assesses the ability of an inhibitor to block NF-κB activation in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Test compound (this compound and others) dissolved in DMSO
-
Stimulating agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
This guide provides a foundational understanding of the inhibitory profile of this compound and its comparison with other IKK inhibitors. The provided protocols offer a starting point for researchers to independently validate these findings and further explore the therapeutic potential of IKKα inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schematic representation of signalling cascades and activation of NFKB and AP-1 [pfocr.wikipathways.org]
- 6. IKKbeta Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
Unveiling the Specificity of INH14 for IKK Kinases: A Comparative Analysis
A deep dive into the selectivity profile of INH14 against I-kappa-B kinase (IKK) isoforms reveals its potential as a targeted inhibitor. This guide provides a comparative analysis of this compound with other known IKK inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), is a critical node in the nuclear factor kappa B (NF-κB) signaling pathway. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making the development of specific IKK inhibitors a key therapeutic strategy. This compound, a pyrazolo[3,4-d]pyrimidine derivative, has emerged as a potent IKKβ inhibitor. This guide examines the specificity of this compound for IKK kinases in comparison to other well-characterized inhibitors.
Comparative Inhibitory Activity of IKK Inhibitors
The inhibitory potency of this compound and other selected IKK inhibitors against IKKα and IKKβ is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the varying degrees of potency and selectivity among these compounds.
| Compound | IKKα IC50 (nM) | IKKβ IC50 (nM) | Selectivity (IKKα/IKKβ) |
| This compound | >10,000 | 18 | >555-fold |
| BAY-955 | 3000 | 17 | 176-fold |
| TPCA-1 | 300 | 17.8 | 17-fold |
| IMD-0354 | 250 | 50 | 5-fold |
Data compiled from publicly available research literature. The exact values may vary depending on the assay conditions.
This comparative data underscores the remarkable selectivity of this compound for IKKβ over IKKα. This high degree of selectivity can be crucial in minimizing off-target effects and achieving a more targeted therapeutic intervention.
Visualizing the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the central role of the IKK complex.
Experimental Workflow for Kinase Inhibition Assay
The determination of inhibitor potency is typically achieved through in vitro kinase assays. The following diagram outlines a general workflow for such an experiment.
Comparative Efficacy Analysis: BAY 11-7082 versus INH14
This guide provides a comparative overview of the efficacy of INH14 and BAY 11-7082, intended for researchers and professionals in drug development. While extensive data is available for BAY 11-7082 as an inhibitor of the NF-κB pathway, a comprehensive search of publicly available scientific literature and databases yielded no identifiable information for a compound designated "this compound." Consequently, this guide will focus on the established experimental data and profile of BAY 11-7082.
BAY 11-7082: An Inhibitor of NF-κB Signaling
BAY 11-7082 is widely recognized as an irreversible inhibitor of IκBα (inhibitor of kappa B alpha) phosphorylation. This action prevents the degradation of IκBα, thereby sequestering the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) complex in the cytoplasm and inhibiting its translocation to the nucleus. The resulting downregulation of NF-κB activity leads to a decrease in the expression of various pro-inflammatory genes.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the specific point of inhibition by BAY 11-7082.
Quantitative Data for BAY 11-7082
The efficacy of BAY 11-7082 has been quantified across various cell types and assays. The following tables summarize key performance metrics.
Table 1: IC₅₀ Values of BAY 11-7082
| Cell Line/Assay | Target/Process | IC₅₀ Value | Reference |
|---|---|---|---|
| HeLa Cells | TNF-α-induced IκBα Phosphorylation | 10 µM | |
| Jurkat Cells | NF-κB Activation | 5-10 µM |
| Human Endothelial Cells | Adhesion Molecule Expression | 5 µM | |
Table 2: Effect of BAY 11-7082 on Cytokine Expression
| Cell Type | Stimulant | Cytokine Measured | Inhibition (%) at 10 µM | Reference |
|---|---|---|---|---|
| Macrophages | LPS | TNF-α | ~75% |
| Synovial Fibroblasts | IL-1β | IL-6 | Significant Reduction | |
Experimental Protocols
To assess the efficacy of inhibitors like BAY 11-7082, specific assays are employed. A common method is the Western Blot for IκBα phosphorylation.
Protocol: Western Blot for TNF-α-Induced IκBα Phosphorylation
-
Cell Culture & Treatment: Plate cells (e.g., HeLa) and grow to 80-90% confluency. Pre-treat cells with varying concentrations of BAY 11-7082 or vehicle control for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Western Blotting: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin to determine the relative inhibition of IκBα phosphorylation.
The workflow for this experimental protocol is visualized below.
Comparative Analysis of INH14 Activity Across Diverse Cell Lines: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the in vitro activity of INH14, a selective inhibitor of IκB kinases (IKKα and IKKβ), across various cell lines. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows.
This compound has emerged as a promising small molecule inhibitor targeting the IKKα/β-dependent TLR inflammatory response. Its ability to modulate the NF-κB signaling pathway makes it a person of interest for therapeutic development in inflammation and oncology. This guide aims to provide an objective overview of its performance, supported by available experimental data.
Unraveling the Mechanism: The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as those from Toll-like receptors (TLRs), the IκB kinase (IKK) complex, consisting of IKKα and IKKβ catalytic subunits and a regulatory subunit NEMO, is activated. This complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
A Comparative Analysis of INH14 and Other Anti-inflammatory Compounds Targeting the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-inflammatory compound INH14 and other established IκB kinase (IKK) inhibitors: BAY 11-7082, TPCA-1, and BMS-345541. The comparison focuses on their mechanism of action, inhibitory potency, and reported effects in preclinical models, supported by experimental data.
Introduction to IKK Inhibition in Inflammation
The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, is a central regulator of this pathway.[1][2][3][4] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[4] Consequently, inhibitors of IKK are of significant interest as potential anti-inflammatory therapeutics.
Mechanism of Action
This compound is a small-molecule urea derivative that functions as an inhibitor of the catalytic subunits of the IKK complex, IKKα and IKKβ.[5][6] By inhibiting these kinases, this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation and activity of NF-κB.[6][7] This mechanism is shared by the other compounds in this analysis, although with varying degrees of selectivity and potency.
BMS-345541 is a highly selective allosteric inhibitor of IKK, showing a preference for IKKβ over IKKα.[8] TPCA-1 also demonstrates potent and selective inhibition of IKKβ.[8][9] In contrast, BAY 11-7082 is considered a broad-spectrum inhibitor with multiple targets. While it is often described as an IKK inhibitor that prevents IκBα phosphorylation, some studies suggest its anti-inflammatory effects may also stem from the inhibition of other components in the ubiquitin system and the NLRP3 inflammasome.[10][11]
Data Presentation: Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the comparative compounds against IKKα and IKKβ.
| Compound | IKKα IC50 (µM) | IKKβ IC50 (µM) | Selectivity |
| This compound | 8.97[6] | 3.59[6] | IKKβ |
| BMS-345541 | 4[8] | 0.3[8] | IKKβ |
| TPCA-1 | ~0.4 (22-fold less than IKKβ)[12] | 0.0179[9] | IKKβ |
| BAY 11-7082 | Not consistently reported as a direct inhibitor | ~10 (for TNFα-induced IκBα phosphorylation)[13] | Broad-spectrum |
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition by the discussed compounds.
Experimental Protocols and Comparative Performance
In Vitro Studies
IKK Kinase Assay: The inhibitory activity of the compounds against IKKα and IKKβ is typically determined using a kinase assay. For example, the activity of this compound was confirmed using a recombinant IKKα/β kinase assay where the enzyme was incubated with ATP and a substrate peptide in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is then quantified, often via luminescence.[6][14]
Inhibition of IκBα Degradation: To assess the cellular activity of these inhibitors, immunoblotting is a common method. Cells, such as human monocytic cell lines, are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or TNFα) in the presence or absence of the inhibitor. Cell lysates are then subjected to SDS-PAGE and western blotting using an antibody specific for IκBα. Effective inhibitors will prevent the degradation of IκBα, resulting in a stronger band compared to the stimulated control.[6][15]
In Vivo Studies
Lipopeptide-Induced Inflammation in Mice (Model for this compound): This model is used to assess the in vivo efficacy of compounds targeting TLR2-mediated inflammation.
-
Animals: C57BL/6J mice are commonly used.
-
Procedure: Mice are administered the test compound (e.g., this compound at 5 µg/g) or vehicle via intraperitoneal (i.p.) injection. After a set pre-treatment time (e.g., 1 hour), a TLR2 ligand such as a synthetic lipopeptide (e.g., Pam2CSK4) is injected (i.p.) to induce a systemic inflammatory response.
-
Endpoint: Blood is collected at a specific time point post-inflammation induction (e.g., 2 hours), and serum levels of pro-inflammatory cytokines, such as TNFα, are measured by ELISA.
-
Results for this compound: Treatment with this compound was shown to significantly decrease the serum levels of TNFα in this model, demonstrating its in vivo anti-inflammatory activity.[6]
Collagen-Induced Arthritis (CIA) in Mice (Model for TPCA-1 and BMS-345541): The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animals: DBA/1 or other susceptible mouse strains are typically used.
-
Procedure: Arthritis is induced by immunization with type II collagen emulsified in Freund's complete adjuvant. A booster immunization is often given after 21 days. The test compounds (e.g., TPCA-1 or BMS-345541) are administered daily, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Endpoints: Disease severity is monitored by clinical scoring of paw swelling and inflammation. Histological analysis of the joints is also performed to assess inflammation, cartilage destruction, and bone erosion.
-
Results for Comparators: Both TPCA-1 and BMS-345541 have demonstrated dose-dependent efficacy in reducing disease severity and joint damage in the CIA model.[16][17][18]
Experimental Workflow Diagram
The following diagram outlines a general workflow for evaluating the anti-inflammatory properties of an IKK inhibitor.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 10. invivogen.com [invivogen.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | IκB/IKK | TargetMol [targetmol.com]
- 15. mdpi.com [mdpi.com]
- 16. wiki.epfl.ch [wiki.epfl.ch]
- 17. chondrex.com [chondrex.com]
- 18. resources.amsbio.com [resources.amsbio.com]
Validating the Mechanism of Action of SLC13A5 Inhibitors Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of SLC13A5 inhibitors, with a focus on the use of knockout models. We will explore the performance of SLC13A5 inhibitors alongside alternative strategies for modulating citrate transport, supported by experimental data and detailed protocols.
Introduction to INH14 and SLC13A5
Mutations in the SLC13A5 gene, which encodes the sodium-coupled citrate transporter (NaCT), are linked to a rare form of early-infantile epileptic encephalopathy.[1][2] This transporter is highly expressed in the liver and brain and is responsible for importing citrate from the extracellular space into cells.[1][2] Cytosolic citrate is a crucial metabolite that links carbohydrate and fatty acid metabolism. Therefore, inhibiting SLC13A5 has emerged as a potential therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes, as well as certain cancers.[3][4][5][6]
While "this compound" is noted as an inhibitor of SLC13A5, its specific biochemical data is not widely available in public literature. This guide will therefore use well-characterized, potent, and selective SLC13A5 inhibitors as primary examples to illustrate the validation process using knockout models and compare them with other citrate transport modulation strategies.
Comparison of Citrate Transport Inhibitors
To validate the on-target effect of an SLC13A5 inhibitor, it is crucial to compare its performance with other compounds that modulate citrate transport through different mechanisms. This includes other SLC13A5 inhibitors and inhibitors of the mitochondrial citrate transporter (CTP or SLC25A1), which is responsible for exporting citrate from the mitochondria to the cytosol.
| Compound/Method | Target | Mechanism of Action | IC50 Value | Key Features |
| PF-06649298 | SLC13A5 (NaCT) | Competitive inhibitor of citrate uptake. | 0.80 µM | A potent and selective dicarboxylate inhibitor.[3] |
| BI01383298 | SLC13A5 (NaCT) | Potent and selective inhibitor. | 56 nM (in HEK cells), 24 nM (in HepG2 cells) | High potency and selectivity over other SLC13 family members.[5] |
| BMS-303141 | ATP Citrate Lyase (ACLY) | Inhibitor of the enzyme that converts citrate to acetyl-CoA in the cytosol. | 0.13 µM | Targets a downstream enzyme in the citrate metabolic pathway. |
| SLC13A5 Knockout | SLC13A5 (NaCT) | Genetic ablation of the transporter. | N/A | Provides a definitive model for the complete loss of SLC13A5 function. |
| siRNA-mediated knockdown | SLC13A5 (NaCT) | Post-transcriptional silencing of the SLC13A5 gene. | N/A | Allows for transient and controlled reduction of SLC13A5 expression. |
Validating Mechanism of Action with Knockout Models
The use of Slc13a5 knockout (KO) mice is a powerful tool to confirm that the pharmacological effects of an inhibitor are indeed due to its interaction with SLC13A5. The rationale is that if the inhibitor acts specifically on SLC13A5, it should have no additional effect in an animal where the target is already absent.
Experimental Workflow for Knockout Model Validation
Caption: Workflow for validating an SLC13A5 inhibitor using knockout mice.
Signaling Pathways Involving Citrate
Understanding the central role of citrate in cellular metabolism is key to interpreting the effects of SLC13A5 inhibition.
Central Role of Citrate in Metabolism
Caption: Citrate's central role in cellular metabolism.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds on SLC13A5.
Materials:
-
HEK293 cells stably overexpressing human SLC13A5 (HEK-hSLC13A5).
-
Wild-type HEK293 cells (as a negative control).
-
[¹⁴C]-Citrate (radiolabeled).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compounds (e.g., this compound, PF-06649298).
-
Scintillation fluid and counter.
Protocol:
-
Seed HEK-hSLC13A5 and wild-type HEK293 cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed assay buffer.
-
Add assay buffer containing various concentrations of the test compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Add assay buffer containing a fixed concentration of [¹⁴C]-Citrate to each well and incubate for a specific uptake period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of SLC13A5 Expression
This protocol is used to confirm the absence of the SLC13A5 protein in knockout models.
Materials:
-
Liver or brain tissue from wild-type and Slc13a5 KO mice.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against SLC13A5.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Protocol:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SLC13A5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
Measurement of Citrate Levels in Plasma and Brain Tissue
This method quantifies the in vivo biochemical effects of SLC13A5 inhibition.
Materials:
-
Plasma and brain tissue from treated and untreated wild-type and Slc13a5 KO mice.
-
Internal standard (e.g., ¹³C-labeled citrate).
-
Acetonitrile for protein precipitation.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocol:
-
Collect blood from mice and centrifuge to obtain plasma.
-
Homogenize brain tissue in a suitable buffer.
-
To a known volume of plasma or tissue homogenate, add a known amount of the internal standard.
-
Precipitate proteins by adding cold acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate citrate from other metabolites using a suitable LC column and gradient.
-
Detect and quantify citrate and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of citrate in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
By following these comparative approaches and detailed protocols, researchers can robustly validate the mechanism of action of SLC13A5 inhibitors like this compound and advance the development of novel therapeutics for associated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Characterizing a rare neurogenetic disease, SLC13A5 citrate transporter disorder, utilizing clinical data in a cloud-based medical record collection system [frontiersin.org]
- 3. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. BI01383298 | Structural Genomics Consortium [thesgc.org]
- 6. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of INH14 and Dexamethasone in Inflammatory Models
This guide provides an objective comparison of the in vivo anti-inflammatory effects of INH14, a novel IKKα/β inhibitor, and dexamethasone, a well-established synthetic glucocorticoid. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying molecular pathways.
Mechanism of Action: A Tale of Two Pathways
This compound and dexamethasone mitigate inflammation through distinct molecular mechanisms. This compound acts as a direct inhibitor of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling cascade, while dexamethasone exerts its effects via the glucocorticoid receptor, leading to broad changes in gene expression.
This compound: This small-molecule urea derivative specifically targets IKKα and IKKβ, two catalytic subunits of the IKK complex. By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the translocation of the NF-κB transcription factor into the nucleus, thereby preventing the expression of numerous pro-inflammatory genes. The inhibitory concentrations (IC₅₀) have been determined to be 8.97 μM for IKKα and 3.59 μM for IKKβ.
Dexamethasone: As a potent synthetic glucocorticoid, dexamethasone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transrepression: The GR complex directly binds to and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding for cytokines like TNF-α, IL-1, and IL-6.
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the expression of anti-inflammatory proteins. Key examples include Annexin A1, which inhibits leukocyte migration, and Dual Specificity Phosphatase 1 (DUSP1), which deactivates pro-inflammatory MAPK signaling pathways.
Comparative In Vivo Efficacy
Direct comparative in vivo studies between this compound and dexamethasone have not been published. However, data from separate experiments in established inflammation models demonstrate the anti-inflammatory potential of both compounds.
This compound: In a lipopeptide-induced systemic inflammation model in mice, which mimics inflammation driven by TLR2 activation, a single intraperitoneal dose of this compound significantly reduced the production of the pro-inflammatory cytokine TNFα.
Dexamethasone: The in vivo efficacy of dexamethasone is well-documented across numerous models. In LPS-induced endotoxemia in mice, a model for TLR4-mediated systemic inflammation, dexamethasone potently suppresses the rapid release of key cytokines, including TNF-α, IL-6, and IL-1β. In a zymosan-induced arthritis model in rats, which involves both prostaglandin and IL-1 pathways, dexamethasone was shown to improve multiple parameters including knee swelling, fever, and cartilage metabolism.
Data Presentation: Quantitative In Vivo Effects
| Compound | In Vivo Model | Species | Dose | Key Outcome Measured | Quantitative Result |
| This compound | Lipopeptide-Induced Inflammation | Mouse | 5 µg/g (i.p.) | Serum TNFα at 2h | ↓ 50% (231.1 pg/mL to 115.8 pg/mL) |
| Dexamethasone | LPS-Induced Endotoxemia | Mouse | 5 mg/kg (i.p.) | Serum TNFα at 3h | ↓ ~27% (>400 ng/mL to 291.1 ng/mL) |
| Dexamethasone | LPS-Induced Endotoxemia | Mouse | 5 mg/kg (i.p.) | Serum IL-6 at 3h | ↓ ~40% (>400 ng/mL to 241.3 ng/mL) |
| Dexamethasone | LPS-Induced Endotoxemia | Mouse | 5 mg/kg (i.p.) | Serum IL-1β at 12h | ↓ ~66% (~15 pg/mL to 5.1 pg/mL) |
| Dexamethasone | Zymosan-Induced Arthritis | Rat | N/A | Multiple Parameters | Improvement in knee swelling, fever, and cartilage damage |
Note: The quantitative results for dexamethasone in the LPS model are derived from graphical data and represent approximate changes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are protocols for key experiments cited in this guide.
Protocol 1: this compound in Lipopeptide-Induced Systemic Inflammation
-
Animal Model: Male C57BL/6J mice.
-
Acclimatization: Animals are acclimatized to laboratory conditions prior to the experiment.
-
Grouping: Mice are randomly assigned to a vehicle control group or an this compound treatment group.
-
Drug Administration:
-
Mice are pre-treated via intraperitoneal (i.p.) injection with either this compound (5 µg/g body weight) dissolved in a vehicle (DMSO/NaCl) or vehicle alone.
-
One hour after the initial injection, inflammation is induced by an i.p. injection of the TLR2 ligand P2CysK4 (P2) at a dose of 2.5 µg/g body weight.
-
-
Sample Collection: Blood is collected from the tail vein at 0 hours (before P2 injection) and 2 hours post-injection, as this time point corresponds to peak TNFα production.
-
Analysis: Serum is isolated from the blood samples. TNFα concentrations are quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Endpoint: The primary endpoint is the significant reduction of serum TNFα levels in the this compound-treated group compared to the vehicle control group.
Protocol 2: Dexamethasone in LPS-Induced Endotoxemia
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Mice are housed under standard conditions for at least one week before the experiment.
-
Grouping: Animals are divided into a control group, an LPS-only group, and an LPS + Dexamethasone group.
-
Drug Administration:
-
The treatment group receives an i.p. injection of dexamethasone (e.g., 5 mg/kg).
-
Simultaneously or shortly after, mice are challenged with an i.p. injection of Lipopolysaccharide (LPS) from E. coli (e.g., 20 mg/kg) to induce endotoxemia and cytokine storm.
-
-
Sample Collection: Blood samples are collected via cardiac puncture at various time points post-LPS injection (e.g., 3, 6, 12, and 18 hours) to capture the cytokine wave.
-
Analysis: Serum levels of TNF-α, IL-6, and IL-1β are quantified by ELISA.
-
Endpoint: The primary endpoint is the reduction in the concentration of pro-inflammatory cytokines at specified time points in the dexamethasone-treated group relative to the LPS-only group.
specificity profiling of INH14 against a panel of kinases
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount for assessing its potential therapeutic efficacy and off-target effects. This guide provides an objective overview of the reported specificity of INH14, a small-molecule inhibitor, against its known kinase targets. Due to the limited publicly available data from broad kinase panel screens for this compound, this guide also outlines a general methodology for kinase specificity profiling and visualizes the known signaling pathway of this compound's primary targets.
This compound Kinase Inhibition Profile
This compound is a cell-permeable urea derivative that has been identified as an inhibitor of the IκB kinase (IKK) family, specifically IKKα and IKKβ.[1][2] These kinases are crucial components of the NF-κB signaling pathway, which plays a significant role in inflammatory responses and cancer.[2] The available inhibitory concentration (IC50) values for this compound against these kinases are summarized in the table below.
| Kinase Target | IC50 (µM) |
| IKKα | 8.97 |
| IKKβ | 3.59 |
Data sourced from publicly available research.[1]
Experimental Protocols: Kinase Specificity Profiling
To determine the specificity of a kinase inhibitor like this compound, a common method is a biochemical kinase assay performed against a large panel of purified kinases. A generalized protocol for such an assay is as follows:
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., phosphospecific antibodies, fluorescent probes, or radiolabeled ATP [γ-32P]ATP or [γ-33P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: The test compound is serially diluted to create a range of concentrations to be tested. A control with no compound (vehicle control) is also prepared.
-
Assay Reaction Setup: The kinase, its specific substrate, and the assay buffer are added to the wells of the microplate.
-
Inhibitor Addition: The various concentrations of the test compound are added to the appropriate wells. The plate is briefly incubated to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. The method of detection will depend on the assay format:
-
Radiometric Assay: The amount of radiolabeled phosphate transferred to the substrate is measured using a scintillation counter.
-
Fluorescence-Based Assay: Changes in fluorescence intensity or polarization due to the binding of a phosphospecific probe are measured with a plate reader.
-
Luminescence-Based Assay: The amount of remaining ATP is measured using a luciferase-luciferin reaction, where a lower signal indicates higher kinase activity.
-
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in specificity profiling and the biological context of this compound's targets, the following diagrams are provided.
Caption: Experimental workflow for kinase specificity profiling.
Caption: Simplified NF-κB signaling pathway showing inhibition by this compound.
References
A Head-to-Head Comparison of INH14 and TPCA-1: Navigating a Crossroads in Cellular Signaling
In the landscape of pharmacological research, the selective targeting of cellular pathways is paramount for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two widely utilized small molecule inhibitors: INH14, a potent and selective inhibitor of the late sodium current (INaL), and TPCA-1, a well-established inhibitor of IκB kinase-β (IKK-β). While both compounds modulate critical cellular signaling cascades, they operate through distinct mechanisms, making them valuable tools for investigating and potentially treating a range of pathologies, from cardiovascular diseases to inflammatory disorders and cancer.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two inhibitors and to select the most appropriate tool for their experimental needs. We present a comprehensive overview of their mechanisms of action, comparative experimental data, and detailed protocols for their evaluation.
Unveiling the Mechanisms: A Tale of Two Pathways
This compound and TPCA-1 exert their effects by intervening in two separate, yet fundamentally important, signaling pathways.
This compound: Targeting the Aberrant Late Sodium Current
This compound is a recently developed inhibitor that demonstrates high selectivity for the late component of the sodium current (INaL) over the peak sodium current (INa,peak). The late sodium current is an aberrant, sustained influx of sodium ions that is enhanced under pathological conditions such as ischemia and heart failure. This sustained sodium entry leads to intracellular sodium and calcium overload, contributing to cardiac arrhythmias and cellular injury. By selectively blocking INaL, this compound aims to mitigate these detrimental effects without significantly impacting the normal cardiac action potential upstroke, which is governed by the peak sodium current.
TPCA-1: A Potent Blocker of the NF-κB Signaling Cascade
TPCA-1 is a selective inhibitor of the IκB kinase-β (IKK-β), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex, which includes IKK-β, phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and pro-survival genes. TPCA-1's inhibition of IKK-β effectively blocks this entire downstream cascade.
Validating the Downstream Effects of INH14 on Gene Expression: A Comparative Guide
Disclaimer: Information regarding a specific molecule designated "INH14" is not publicly available in indexed scientific literature. Therefore, this guide serves as a comprehensive template for researchers to structure and present their findings on a novel inhibitor, tentatively named this compound, and compare its performance against other experimental or established alternatives. All data and specific gene names are illustrative placeholders.
This guide provides a framework for objectively comparing the performance of this compound with other alternatives, supported by detailed experimental protocols and clear data visualization. It is intended for researchers, scientists, and drug development professionals.
Hypothetical Mechanism of Action of this compound
This compound is a novel small molecule inhibitor designed to target the (e.g., Kinase A) signaling pathway. This pathway is frequently dysregulated in (e.g., various cancers), leading to aberrant cell proliferation and survival. By binding to the ATP-binding pocket of (e.g., Kinase A), this compound is hypothesized to block the phosphorylation of its downstream effector, (e.g., Transcription Factor B), thereby inhibiting the expression of target genes critical for tumor progression.
Caption: Hypothetical signaling pathway targeted by this compound.
Comparative Performance of this compound
The efficacy of this compound was evaluated against two other known inhibitors of the (e.g., Kinase A) pathway, designated here as Inhibitor X and Inhibitor Y.
Biochemical Potency
The inhibitory potential of each compound was assessed through an in vitro kinase assay to determine their half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| This compound | Kinase A | 15 |
| Inhibitor X | Kinase A | 50 |
| Inhibitor Y | Kinase A | 120 |
Downstream Gene Expression Analysis
The impact of each inhibitor on the expression of key downstream target genes was quantified using qRT-PCR in (e.g., MCF-7) cells treated for 24 hours.
| Gene | This compound (Fold Change) | Inhibitor X (Fold Change) | Inhibitor Y (Fold Change) |
| Cyclin D1 | -3.5 | -2.1 | -1.5 |
| c-Myc | -4.2 | -2.8 | -1.8 |
| BCL-2 | -3.8 | -2.5 | -1.7 |
Phenotypic Effects
The anti-proliferative effects of the inhibitors were determined by a 72-hour cell viability assay.
| Compound | Cell Viability (IC50, µM) |
| This compound | 1.2 |
| Inhibitor X | 5.8 |
| Inhibitor Y | 12.5 |
Experimental Workflow
The following diagram outlines the general workflow used to validate the downstream effects of this compound.
A Comparative Analysis of INH14 and Other Urea-Based Inhibitors in Targeting IKKβ
A deep dive into the binding modes, inhibitory activities, and experimental validation of urea-based compounds as potent IKKβ inhibitors.
For Immediate Release
INNSBRUCK, Austria – October 29, 2025 – In the landscape of kinase inhibitor development, urea-based scaffolds have emerged as a privileged structure, demonstrating significant potential in targeting a range of kinases involved in inflammatory diseases and cancer. This guide provides a detailed comparison of the binding modes and inhibitory activities of INH14, a novel urea-based inhibitor of IκB kinase (IKK), with other notable urea-based inhibitors, particularly the quinoxaline urea series.
This compound, chemically identified as N-(4-Ethylphenyl)-N'-phenylurea, has been characterized as an inhibitor of the Toll-like receptor (TLR) inflammatory response by targeting the IKKα and IKKβ kinases.[1] This guide will focus on the interaction with IKKβ, a key kinase in the canonical NF-κB signaling pathway, and draw comparisons with other urea-based inhibitors that share this target.
Quantitative Inhibitory Activity
The inhibitory potential of this compound and a comparable quinoxaline urea analog are summarized in the table below. The data highlights the potency of these compounds in cell-free and cell-based assays.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | IKKα | Cell-free kinase assay | 8.97 | [1] |
| IKKβ | Cell-free kinase assay | 3.59 | [1] | |
| Quinoxaline Urea 13-197 | IKKβ (downstream effect) | TNFα-stimulated NF-κB mediated luciferase expression | 8.4 ± 1.2 | [2] |
| Quinoxaline Urea Analog 84 | IKKβ (downstream effect) | TNFα-induced NF-κB mediated NF-κB activity | 3.3 ± 0.5 | [3] |
Comparative Binding Modes
The efficacy of urea-based inhibitors is intrinsically linked to their mode of interaction within the ATP-binding pocket of the target kinase. While a crystal structure of a urea-based inhibitor in complex with IKKβ is not yet publicly available, computational docking studies and structure-activity relationships (SAR) provide valuable insights.
This compound: Docking studies predict that this compound binds to the hinge region of IKKβ. This interaction is stabilized by the formation of two hydrogen bonds between the urea moiety of this compound and the backbone of the cysteine 99 (Cys99) residue in the kinase hinge. This bidentate hydrogen bond is a hallmark of many Type I kinase inhibitors and effectively anchors the inhibitor in the ATP-binding site.
Quinoxaline Urea Analogs: The quinoxaline urea series of IKKβ inhibitors, including compound 13-197 and its more potent analog 84, also possess the critical urea scaffold.[3] It is highly probable that these compounds adopt a similar binding mode to this compound, with the urea group forming key hydrogen bond interactions with the Cys99 residue in the IKKβ hinge region. The quinoxaline and substituted phenyl rings of these analogs likely occupy the adjacent hydrophobic regions of the ATP-binding pocket, contributing to their affinity and selectivity. The structure-activity relationship studies on these analogs have highlighted the importance of specific substitutions on the phenyl ring for enhanced potency.[3]
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by IKKβ inhibitors like this compound.
Figure 1. Canonical NF-κB signaling pathway and inhibition by urea-based inhibitors.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is crucial for their characterization. A common method employed is a cell-free in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.
Experimental Workflow: IKKβ ADP-Glo™ Kinase Assay
Figure 2. Workflow for a typical IKKβ kinase inhibition assay.
Detailed Protocol: IKKβ Kinase Assay (ADP-Glo™)
-
Reagent Preparation: All reagents, including recombinant human IKKβ enzyme, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), a suitable substrate (e.g., a synthetic peptide derived from IκBα), and ATP are prepared and kept on ice. The test inhibitor (e.g., this compound) is serially diluted in an appropriate solvent (e.g., DMSO) to various concentrations.
-
Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. The test inhibitor at various concentrations is added to the wells. Subsequently, a mixture of the IKKβ enzyme and the substrate is added to each well.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of a specific concentration of ATP. The reaction plate is then incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Signal Generation: After the incubation period, ADP-Glo™ Reagent is added to all wells. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. Following a further incubation period at room temperature, the Kinase Detection Reagent is added. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The amount of luminescence is directly proportional to the amount of ADP produced and thus reflects the IKKβ activity. The data is then plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
This compound and the quinoxaline urea series represent promising classes of urea-based IKKβ inhibitors. Their shared urea scaffold facilitates a conserved binding mode to the hinge region of the kinase, a critical interaction for potent inhibition. The quantitative data demonstrates that these compounds are active in the low micromolar range, making them valuable tool compounds for studying the NF-κB pathway and potential starting points for the development of novel anti-inflammatory and anti-cancer therapeutics. Further structural studies are warranted to precisely elucidate the binding orientation of these inhibitors and guide the design of next-generation IKKβ inhibitors with improved potency and selectivity.
References
- 1. Targeting the NF-κB and mTOR pathways with a quinoxaline urea analog that inhibits IKKβ for pancreas cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of INH14: A Comparative Analysis with Alternative IKK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the IKKα/β Inhibitor INH14 with Established Alternatives, BAY 11-7082 and SC-514.
This guide provides a comprehensive overview of the published preclinical data for this compound, a small-molecule inhibitor of IκB kinase (IKK) α and β. As independent verification of published findings is a cornerstone of scientific advancement, this document critically assesses the available data for this compound and presents a direct comparison with two well-characterized, alternative IKK inhibitors: BAY 11-7082 and SC-514. The information is intended to assist researchers in making informed decisions about the selection and application of these chemical probes for studying the NF-κB signaling pathway.
Executive Summary
This compound is a urea derivative reported to inhibit both IKKα and IKKβ, key kinases in the canonical and non-canonical NF-κB signaling pathways.[1][2] The initial publication presents compelling in vitro and in vivo data supporting its anti-inflammatory and potential anti-cancer activities. However, a critical gap in the current scientific literature is the lack of independent studies that have replicated or validated these initial findings. In contrast, BAY 11-7082 and SC-514 have been more extensively studied by multiple research groups, providing a broader, albeit complex, understanding of their activities and specificities. This guide summarizes the available quantitative data, details the experimental methodologies used to generate these findings, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of IKK Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. Direct comparison of inhibitory concentrations should be made with caution due to variations in experimental assays and conditions.
| Compound | Target(s) | IC50 (IKKα) | IC50 (IKKβ) | Other Reported IC50 Values | Key In Vivo Efficacy |
| This compound | IKKα, IKKβ | 8.97 µM[1][2] | 3.59 µM[1][2] | - | Reduced TNFα production in a lipopeptide-induced inflammation mouse model.[1] |
| BAY 11-7082 | IKKs (disputed), other kinases | Not directly inhibited in some studies.[3] | Not directly inhibited in some studies.[3] | 5-10 µM (inhibition of TNFα-induced IκBα phosphorylation in cells).[4] | Reduced inflammation in a psoriasis-like dermatitis mouse model.[5] |
| SC-514 | IKKβ | >200 µM | 3-12 µM[6][7] | - | Inhibited TNFα production in an LPS-induced inflammation mouse model.[7] |
Note: The mechanism of BAY 11-7082 is complex, with some reports suggesting it inhibits the activation of IKKs rather than the kinases themselves, and it may have other cellular targets.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound, BAY 11-7082, and SC-514.
In Vitro IKK Kinase Assay (General Protocol)
This assay is fundamental to determining the direct inhibitory activity of a compound against IKKα and IKKβ.
-
Reagents: Recombinant human IKKα or IKKβ, IKKtide (a peptide substrate), ATP, and the test compound (e.g., this compound, BAY 11-7082, or SC-514) at various concentrations.
-
Procedure: a. The recombinant IKK enzyme is incubated with the test compound for a specified period. b. The kinase reaction is initiated by the addition of a mixture of IKKtide and ATP. c. The reaction is allowed to proceed at 30°C for a defined time (e.g., 45 minutes). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a commercial kit such as ADP-Glo™.[5]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based NF-κB Reporter Assay
This assay measures the ability of a compound to inhibit the NF-κB signaling pathway within a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.
-
Procedure: a. Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. b. The transfected cells are pre-treated with the test compound at various concentrations for 1 hour. c. NF-κB signaling is stimulated with an agonist such as Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 beta (IL-1β). d. After a further incubation period (e.g., 18 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor is used to determine its potency in a cellular system.
In Vivo Model of Inflammation (General Protocol)
Animal models are used to assess the efficacy of the inhibitors in a physiological setting.
-
Animal Model: Typically, mice are used.
-
Procedure: a. Animals are pre-treated with the test compound (e.g., via intraperitoneal injection) or a vehicle control. b. Inflammation is induced by administering an inflammatory agent, such as lipopolysaccharide (LPS). c. After a specific time, blood samples are collected, and the levels of pro-inflammatory cytokines, such as TNFα, are measured by ELISA.[1][7]
-
Data Analysis: The reduction in cytokine levels in the compound-treated group compared to the vehicle-treated group indicates in vivo efficacy.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the study of this compound and its alternatives.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for IKK inhibitor evaluation.
Conclusion
References
- 1. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to IKKβ Inhibitors: Assessing the Landscape Around INH14
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the small molecule IKKβ inhibitor, INH14, alongside other known inhibitors targeting the same pathway. While a direct reproducibility assessment of this compound experiments is challenging due to the limited number of published studies, this guide offers a comprehensive overview of its reported mechanism of action and experimental data, juxtaposed with alternative compounds. This allows for an informed perspective on its potential and the broader context of IKKβ inhibition.
Targeting the NF-κB Pathway: The Role of IKKβ
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. Its dysregulation is implicated in a host of diseases, including chronic inflammatory conditions and cancer. A key regulatory node in this pathway is the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the principal kinase responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Consequently, IKKβ has emerged as a critical target for the development of anti-inflammatory therapeutics.
This compound: A Urea-Based IKKα/β Inhibitor
This compound, or N-(4-Ethylphenyl)-N'-phenylurea, has been identified as an inhibitor of the Toll-like receptor (TLR)-mediated inflammatory response.[1][2][3][4] Subsequent studies have pinpointed its molecular targets as the kinases IKKα and IKKβ.[1][2][3][4] By inhibiting these kinases, this compound effectively curtails the activation of NF-κB.[1][2][3][4]
Signaling Pathway of this compound Inhibition
The following diagram illustrates the signaling cascade leading to NF-κB activation and the point of intervention for this compound and other IKKβ inhibitors.
Quantitative Data Summary: this compound and Alternatives
To provide a comparative perspective, the following table summarizes the reported inhibitory concentrations (IC50) of this compound and other well-characterized IKKβ inhibitors. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Compound | Target(s) | IC50 (IKKβ) | IC50 (IKKα) | Reference(s) |
| This compound | IKKα, IKKβ | 3.59 µM | 8.97 µM | [1][3][4] |
| SC-514 | IKKβ | 3-12 µM | - | [1][5][6][7][8] |
| IKK-16 | IKKβ, IKKα, IKK complex | 40 nM | 200 nM | [4][9][10][11][12] |
| TPCA-1 | IKKβ | 17.9 nM | 400 nM | [13][14][15][16][17] |
| BAY 11-7082 | IκBα phosphorylation | 10 µM (for IκBα phosphorylation) | - | [2][3][18][19][20] |
Note: BAY 11-7082 is reported to inhibit IκBα phosphorylation rather than directly inhibiting IKKβ in cell-free assays.[19]
Key Experimental Protocols for this compound
The following methodologies are based on the primary study characterizing this compound.[1] These protocols are essential for any attempt to reproduce or build upon the initial findings.
Cell Culture and Transfection
-
Cell Line: HEK293-TLR2 cells were used for NF-κB luciferase reporter assays.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Transfection: For reporter assays, cells were transiently transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Enzymes: Recombinant human IKKα and IKKβ.
-
Substrate: A peptide substrate for IKK, such as a biotinylated IκBα peptide.
-
Detection: The amount of phosphorylated substrate is quantified, typically using an antibody that recognizes the phosphorylated form of the substrate in an ELISA-based format or through radioactivity if using [γ-32P]ATP.
-
Procedure:
-
The kinase, substrate, and ATP are incubated in a reaction buffer.
-
The inhibitor (this compound or alternative) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product is measured.
-
IC50 values are calculated from the dose-response curves.
-
Immunoblotting
Immunoblotting (Western blotting) is used to detect changes in the levels and phosphorylation status of key proteins in the signaling pathway.
-
Sample Preparation: Cells are treated with the inhibitor and/or stimulant, then lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected using a chemiluminescent substrate.
Comparison and Future Directions
This compound presents as a moderately potent inhibitor of both IKKα and IKKβ. In comparison, compounds like IKK-16 and TPCA-1 exhibit significantly lower IC50 values, suggesting higher potency. The dual inhibition of IKKα and IKKβ by this compound could be advantageous or disadvantageous depending on the therapeutic context. While IKKβ is the primary driver of the canonical NF-κB pathway, IKKα plays a key role in the non-canonical pathway and has distinct functions.
The reproducibility of the initial findings on this compound can only be definitively assessed through independent experimental validation. Researchers interested in this compound are encouraged to utilize the detailed protocols outlined here to conduct their own studies. A direct comparison of this compound with other IKKβ inhibitors under identical experimental conditions would be highly valuable to the field. Such studies would help to firmly establish the utility of this compound as a research tool and its potential as a lead compound for drug development. Furthermore, exploring the selectivity profile of this compound against a broader panel of kinases would provide a more complete understanding of its mechanism of action and potential off-target effects.
References
- 1. SC-514, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bay 11-7082 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SC 514 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. IKK 16 | IκB Kinase | Tocris Bioscience [tocris.com]
- 13. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of INH14: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the small molecule inhibitor INH14, ensuring laboratory safety and regulatory compliance.
For researchers and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, a urea-based small molecule inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as a potentially hazardous chemical, is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
This compound Waste Disposal Procedures
The proper disposal of this compound and associated materials requires careful segregation of waste streams to ensure safe handling and compliance with hazardous waste regulations.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in the safe disposal of this compound waste. Use dedicated, clearly labeled waste containers for each type of waste.
-
Solid this compound Waste: This includes expired or unused pure compound, as well as grossly contaminated items such as weighing boats and paper.
-
Container: A sealed, rigid, and chemically resistant container clearly labeled "Hazardous Waste: Solid this compound."
-
-
Contaminated Labware: This category includes items with trace amounts of this compound, such as pipette tips, serological pipettes, and microcentrifuge tubes.
-
Container: A designated sharps container or a rigid, puncture-resistant container lined with a heavy-duty plastic bag, labeled "Hazardous Waste: this compound Contaminated Sharps and Labware."
-
-
Aqueous this compound Waste: This includes buffers, cell culture media, and other aqueous solutions containing this compound.
-
Container: A sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy) labeled "Hazardous Waste: Aqueous this compound." Include the approximate concentration and a list of all chemical components.
-
-
Organic Solvent Waste: This includes any organic solvents used to dissolve this compound.
-
Container: A dedicated, sealed, and properly vented solvent waste container labeled "Hazardous Waste: Halogenated Organic Solvents with this compound" or "Hazardous Waste: Non-Halogenated Organic Solvents with this compound," as appropriate. List all solvent components and the approximate concentration of this compound.
-
Step 2: Waste Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (N-(4-Ethylphenyl)-N'-phenylurea)"
-
A list of all other chemical constituents and their approximate percentages
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the principal investigator or laboratory supervisor
Step 3: Storage of Waste
Store all this compound waste in a designated and properly ventilated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure that incompatible waste streams are not stored together.
Step 4: Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any this compound waste down the drain or dispose of it in the regular trash. All this compound waste must be disposed of through a licensed hazardous waste contractor.
Summary of this compound Disposal Procedures
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound | Sealed, rigid, chemically resistant container | "Hazardous Waste: Solid this compound," list of contents, hazards, date, contact information | EHS pickup for incineration |
| Contaminated Labware | Puncture-resistant sharps container or rigid container with liner | "Hazardous Waste: this compound Contaminated Sharps and Labware," hazards, date, contact information | EHS pickup for incineration |
| Aqueous Solutions | Sealed, leak-proof, chemically compatible carboy | "Hazardous Waste: Aqueous this compound," all components and concentrations, hazards, date, contact information | EHS pickup for chemical treatment or incineration |
| Organic Solvent Solutions | Sealed, vented, solvent-compatible container | "Hazardous Waste: [Non-]Halogenated Organic Solvents with this compound," all components and concentrations, hazards, date, contact information | EHS pickup for solvent recycling or incineration |
Experimental Protocols
While specific experimental protocols for this compound are not provided here, any experiment generating waste containing this compound should be followed by the disposal procedures outlined above. Researchers should prospectively identify the types of waste that will be generated and ensure that the appropriate, labeled waste containers are available before starting the experiment.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Personal protective equipment for handling INH14
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of INH14, a small-molecule urea derivative. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information
This compound, with the chemical name N-(4-ethylphenyl)-N'-phenylurea, is an inhibitor of IκB kinase α (IKKα) and IκB kinase β (IKKβ).[1][2][3] These kinases are key components of the NF-κB signaling pathway, a critical regulator of inflammatory responses. By inhibiting IKKα and IKKβ, this compound effectively reduces NF-κB activation.[1][2][3]
Hazard Identification and Safety Precautions
As a novel research compound, a specific Safety Data Sheet (SDS) for this compound is not available. However, based on the safety profiles of similar urea-based compounds, the following precautions are recommended.
Potential Hazards:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation if inhaled as a dust.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented when handling this compound.[4] All PPE should be properly designed, constructed, and maintained.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation, preferably within a chemical fume hood.[5]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect waste this compound (solid or in solution) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
Contaminated Materials:
-
Dispose of contaminated lab supplies (e.g., pipette tips, gloves, paper towels) in a designated hazardous waste container.
Quantitative Data
The inhibitory activity of this compound on its target kinases has been determined through in vitro kinase assays.
| Target Kinase | IC₅₀ Value |
| IKKα | 8.97 µM[1][2][3] |
| IKKβ | 3.59 µM[1][2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
IKKβ Kinase Assay (In Vitro)
This protocol is adapted from commercially available kinase assay kits and the published research on this compound.[1]
Objective: To determine the in vitro inhibitory activity of this compound on IKKβ.
Materials:
-
Recombinant IKKβ enzyme
-
IKKβ substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations. Include a vehicle control (DMSO only).
-
Set up Kinase Reaction: In a 96-well plate, add the following in order:
-
Assay buffer
-
Recombinant IKKβ enzyme (e.g., 20 ng per reaction)
-
Substrate peptide (e.g., 0.2 ng/mL)
-
Diluted this compound or vehicle
-
-
Initiate Reaction: Add ATP (e.g., 25 µM) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Stop Reaction and Detect ADP: Add the kinase detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and contain a luciferase/luciferin system to quantify the amount of ADP produced.
-
Measure Luminescence: After a brief incubation, measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blotting for IκBα Degradation
This protocol outlines the general steps for performing a Western blot to assess the effect of this compound on IκBα degradation.[5][6][7]
Objective: To determine if this compound inhibits the degradation of IκBα in cells stimulated with an inflammatory agent.
Materials:
-
Cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopeptide (P3), TNFα)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with the inflammatory agent (e.g., P3) for a time known to induce IκBα degradation (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Analyze the band intensities to determine the levels of IκBα in each sample. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.[8][9][10]
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cell line (e.g., human primary monocytes)
-
96-well cell culture plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 8 x 10⁴ cells/well) and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. This compound | IκB/IKK | TargetMol [targetmol.com]
- 2. This compound, a Small‐Molecule Urea Derivative, Inhibits the IKKα/β‐Dependent TLR Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
